(S)-2-Amino-2-(2-chlorophenyl)acetic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363563 | |
| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141315-50-6 | |
| Record name | (αS)-α-Amino-2-chlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141315-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Amino-2-(2-chlorophenyl)acetic acid discovery and history
An In-depth Technical Guide to the Discovery and History of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
Introduction
This compound is a non-proteinogenic, chiral amino acid derivative of significant importance in the pharmaceutical industry. Its primary role is as a crucial chiral building block in the synthesis of the potent antiplatelet agent, Clopidogrel. The stereochemistry at the alpha-carbon is paramount, as only the (S)-enantiomer leads to the pharmacologically active drug, while the (R)-enantiomer is inactive. This guide provides a comprehensive overview of its history, synthesis, and the biological significance of its end-product, Clopidogrel, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The history of this compound is intrinsically linked to the development of the antithrombotic drug Clopidogrel. In the 1990s, researchers at Sanofi were seeking a successor to Ticlopidine, a first-generation thienopyridine antiplatelet agent.[1][2] While effective, Ticlopidine had notable side effects. The research led to the synthesis of numerous analogues, culminating in the discovery of Clopidogrel.[1]
Clopidogrel, the methyl ester of a derivative of this compound, was found to be more potent and have a better safety profile. It was licensed by Sanofi in 1986 and launched commercially in 1998 under the trade name Plavix.[1][3] This success spurred the development of large-scale, economically viable synthetic routes for its key chiral intermediate, this compound. The critical importance of obtaining the pure (S)-enantiomer was established early on, as the corresponding (R)-enantiomer of Clopidogrel exhibits no antithrombotic activity.[4] This necessity drove extensive research into efficient methods for asymmetric synthesis and chiral resolution.
Synthesis Methodologies
The industrial production of enantiomerically pure this compound predominantly relies on the resolution of a racemic mixture. This approach involves two main stages: the synthesis of the racemic compound and the subsequent separation of the desired (S)-enantiomer.
Racemic Synthesis: Strecker Synthesis
A common and efficient method for preparing the racemic starting material is the Strecker synthesis. This reaction involves the treatment of an aldehyde (o-chlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Chiral Resolution via Diastereomeric Salt Formation
The most widely adopted method for separating the enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is frequently employed for this purpose due to its effectiveness and availability.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amino acid (or its ester) and the chiral acid. One salt preferentially crystallizes from the solution, allowing for its separation.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic methyl-α-amino-(2-chlorophenyl)acetate
This protocol is a generalized procedure based on methods described in the patent literature for resolving the racemic methyl ester of the target compound using L-(+)-tartaric acid.[7]
Materials:
-
Racemic methyl-α-amino-(2-chlorophenyl)acetate
-
L-(+)-tartaric acid
-
Methanol
-
Seeding crystals of S-(+)-methyl-α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (optional, but recommended)
-
Filtration apparatus
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolution: Charge the reaction vessel with racemic methyl-α-amino-(2-chlorophenyl)acetate (1.0 equivalent) and methanol. Stir for approximately 10 minutes to ensure complete dissolution.
-
Addition of Resolving Agent: Add L-(+)-tartaric acid (approximately 0.75-1.0 equivalents) to the solution at ambient temperature (e.g., 25°C). Stir for another 10 minutes.
-
Seeding (Optional): Introduce a small quantity of S-(+)-isomer tartrate salt seeding crystals to the reaction mass to induce crystallization. Stir for 10 minutes.
-
Crystallization: Cool the reaction mixture to a lower temperature (e.g., 0-5°C) and maintain stirring for a period sufficient for crystallization to complete (e.g., 2-3 hours).
-
Isolation: Filter the resulting precipitate (the diastereomeric salt of the S-(+)-enantiomer).
-
Washing: Wash the isolated solid with cold methanol to remove the mother liquor containing the dissolved R-(-)-enantiomer salt.
-
Drying: Dry the product under vacuum.
-
Liberation of the Free Amino Ester: The purified diastereomeric salt is then treated with a base (e.g., sodium carbonate in an aqueous solution) to neutralize the tartaric acid and liberate the free S-(+)-methyl-α-amino-(2-chlorophenyl)acetate, which can be extracted with an organic solvent.[8]
Data Presentation
Table 1: Physicochemical and Quantitative Data
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | |
| CAS Number | 141315-50-6 | |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| Typical Resolution Yield | ~40-46% (based on half of the initial racemic mixture) | [5][6] |
| Achievable Optical Purity | >98% enantiomeric excess (ee) | [9] |
Biological Significance and Application
This compound is not directly pharmacologically active but is the essential precursor for Clopidogrel. Clopidogrel is a prodrug that undergoes metabolic activation in the liver to form an active thiol metabolite.[10][11] This active metabolite is a potent inhibitor of platelet aggregation.
Mechanism of Action of Clopidogrel
The active metabolite of Clopidogrel functions by irreversibly blocking the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[12][13] This action prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombosis.
-
Metabolic Activation: Orally administered Clopidogrel is converted by hepatic cytochrome P450 enzymes (primarily CYP2C19) into an active thiol metabolite.[14][15]
-
P2Y12 Receptor Blockade: The active metabolite forms a disulfide bond with the P2Y12 receptor, irreversibly inhibiting it.[12]
-
Inhibition of G-Protein Signaling: The P2Y12 receptor is coupled to a Gi protein. Its blockade prevents ADP from activating this pathway.[14][16]
-
Downstream Effects: This inhibition prevents the Gi-mediated inhibition of adenylyl cyclase, which in turn prevents a decrease in intracellular cyclic AMP (cAMP) levels. It also blocks the activation of phosphoinositide 3-kinase (PI3K).[12][16][17]
-
Inhibition of Platelet Aggregation: The ultimate effect is the prevention of the conformational activation of the glycoprotein IIb/IIIa complex, which is necessary for platelets to bind to fibrinogen and aggregate.[11][12]
Visualizations
Synthesis and Resolution Workflow
Caption: General workflow for the synthesis and resolution of this compound.
Clopidogrel Mechanism of Action
Caption: Mechanism of action of Clopidogrel via irreversible inhibition of the platelet P2Y12 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. hematology.org [hematology.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 6. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 7. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 8. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. US7763730B2 - Method preparation clopidogrel and intermediates used therein - Google Patents [patents.google.com]
- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Clopidogrel - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic Acid
CAS Number: 141315-50-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, also known as L-(+)-2-Chlorophenylglycine, is a non-proteinogenic chiral amino acid. Its significance in the pharmaceutical industry is primarily as a critical chiral building block in the synthesis of the potent antiplatelet agent, clopidogrel. The specific stereochemistry of this intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analysis protocols, and its role in the development of antithrombotic therapies.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its use in pharmaceutical manufacturing. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |
| Synonyms | L-2-Chlorophenylglycine, L-(+)-2-Chlorophenylglycine, (S)-(+)-2-Chlorophenylglycine | [1] |
| CAS Number | 141315-50-6 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 185.4-186.8 °C (racemic) | [4] |
| 197-199 °C (racemic) | [3] | |
| 200-205 °C (racemic, with decomposition) | [5] | |
| Specific Rotation [α] | +0.16° (c=1, 1N HCl) (racemic) | [4] |
Spectroscopic Data
Spectroscopic analysis is vital for confirming the identity and purity of the compound.
2.2.1 ¹H NMR Spectroscopy
A patent for the resolution of the racemic compound provides the following chemical shifts for the S-(+)-enantiomer.[4]
| Chemical Shift (δ) ppm | Assignment |
| 7.456, 7.437, 7.429, 7.423 | Aromatic Protons |
| 7.367, 7.357, 7.346, 7.338 | Aromatic Protons |
| 7.330, 7.324, 7.317, 7.311 | Aromatic Protons |
| 7.297, 7.291 | Aromatic Protons |
| 5.074 | α-CH Proton |
2.2.2 Infrared (IR) Spectroscopy
The following characteristic absorption peaks have been reported for the S-(+)-enantiomer.[4] The assignments are based on typical IR absorption ranges for the respective functional groups.[6][7]
| Wavenumber (cm⁻¹) | Assignment |
| 2363.63 | N-H stretch (Amine salt) or O-H stretch (Carboxylic acid) |
| 1676.19 | C=O stretch (Carboxylic acid) |
| 1633.33 | N-H bend (Amine) |
| 1504.76 | C=C stretch (Aromatic ring) |
| 1376.19 | O-H bend (Carboxylic acid) |
| 1047.61 | C-N stretch (Amine) |
| 747.61 | C-Cl stretch / C-H bend (Aromatic) |
Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process. The following protocols describe the synthesis of the racemic mixture and its subsequent resolution.
Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid (Strecker Synthesis)
This protocol is based on the classical Strecker synthesis, a reliable method for producing α-amino acids.[8][9][10]
Caption: Workflow for the chiral resolution of a racemic amino acid via diastereomeric salt crystallization.
Materials:
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
-
D-(+)-Camphorsulfonic acid
-
Water (H₂O)
Procedure:
-
Dissolve racemic 2-Amino-2-(2-chlorophenyl)acetic acid (1.0 eq) and D-(+)-camphorsulfonic acid (approx. 1.3 eq) in water by heating to approximately 85 °C with stirring for 30 minutes. [4]2. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, S(+)CPG-DSC (S-(+)-2-chlorophenylglycine-D-camphorsulfonate), will precipitate.
-
Filter the precipitate and wash it with a small amount of cold water. The mother liquor will be enriched with the R-(-)-enantiomer.
-
To liberate the free amino acid, dissolve the filtered S(+)CPG-DSC salt in water and adjust the pH to the isoelectric point (~pH 7) with a suitable base (e.g., dilute NaOH or NH₄OH).
-
The enantiomerically enriched this compound will precipitate.
-
Filter the product, wash with cold water, and dry under vacuum.
Role in Drug Development: Synthesis of Clopidogrel
This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a key precursor for the synthesis of (S)-(+)-Clopidogrel. The following diagram illustrates its incorporation into the final drug product.
Synthetic Pathway to Clopidogrel
References
- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block in the synthesis of the potent antiplatelet drug, (S)-clopidogrel. The specific stereochemistry of this precursor is paramount, as the therapeutic efficacy of clopidogrel is exclusive to its (S)-enantiomer.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, and the biological relevance of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This arrangement confers chirality to the molecule.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [2] |
| Synonyms | (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid, L-2-Chlorophenylglycine | [2] |
| CAS Number | 141315-50-6 | [2] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (requires sonication) | [3] |
| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl | [2] |
| InChIKey | LMIZLNPFTRQPSF-ZETCQYMHSA-N | [2] |
Experimental Protocols: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of (S)-clopidogrel. The most common industrial approach involves the synthesis of the racemic mixture of 2-amino-2-(2-chlorophenyl)acetic acid, followed by chiral resolution to isolate the desired (S)-enantiomer.
Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid (Strecker Synthesis)
A prevalent method for the synthesis of the racemic amino acid is the Strecker synthesis.
Protocol:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 2-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide. A common solvent system is a mixture of water and methanol.
-
Formation of α-aminonitrile: The reactants are stirred at a controlled temperature to facilitate the formation of the intermediate α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., using a strong acid like HCl), to convert the nitrile group into a carboxylic acid.
-
Isolation and Purification: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried.
Chiral Resolution using a Resolving Agent
The separation of the racemic mixture into its constituent enantiomers is a crucial step. This is often achieved by diastereomeric salt formation using a chiral resolving agent.
Protocol:
-
Diastereomeric Salt Formation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is dissolved in a suitable solvent and treated with a chiral resolving agent, such as (+)-camphorsulfonic acid or (+)-tartaric acid. This reaction forms a pair of diastereomeric salts which have different physical properties.
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent.
-
Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt of the (S)-amino acid is collected by filtration.
-
Liberation of the (S)-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., a solution of sodium hydroxide or ammonia) to neutralize the resolving agent and liberate the free this compound.
-
Final Purification: The enantiomerically pure (S)-amino acid is then isolated, typically by precipitation at its isoelectric point, followed by filtration, washing, and drying. The enantiomeric excess (ee) of the final product is a critical quality parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Enzymatic Kinetic Resolution
An alternative and highly stereoselective method for chiral resolution is enzymatic kinetic resolution.
Protocol:
-
N-Acetylation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is first N-acetylated using a reagent like acetic anhydride.
-
Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an enzyme, such as Penicillin G acylase. This enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[5][6]
-
Separation: The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on their differing solubility and chemical properties.
-
Isolation: The this compound is then isolated and purified.
Logical and Experimental Workflows
The following diagrams illustrate the key workflows in the synthesis and application of this compound.
Biological Significance and Application in Drug Development
The primary and most well-documented biological significance of this compound is its role as a direct precursor in the synthesis of (S)-clopidogrel.[7] Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.
While this compound is a glycine derivative, there is limited publicly available information on its direct biological activities or interactions with specific cellular targets.[3] Its utility in drug development is predominantly as a chiral synthon, where its stereochemistry dictates the pharmacological activity of the final drug product. The (R)-enantiomer of clopidogrel, for instance, is known to be pharmacologically inactive as an antithrombotic agent, highlighting the critical nature of using the enantiomerically pure (S)-precursor.[1]
The development of efficient and scalable synthetic routes to this compound is therefore a key focus in the pharmaceutical industry to ensure the production of high-quality, effective, and safe antithrombotic therapies.[7]
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, serving as an indispensable chiral building block for the synthesis of the life-saving drug, (S)-clopidogrel. A thorough understanding of its molecular structure, properties, and the methodologies for its enantioselective synthesis is crucial for researchers and professionals in the field of drug development and manufacturing. The continued optimization of synthetic and resolution protocols for this compound will remain a key area of research to ensure the efficient and cost-effective production of this vital pharmaceutical agent.
References
A Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, with the IUPAC name (2S)-2-amino-2-(2-chlorophenyl)acetic acid [1], is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral building block, most notably in the synthesis of the antiplatelet agent clopidogrel.[2][3] The stereochemistry at the alpha-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), making the synthesis and quality control of this intermediate a paramount concern for drug manufacturers.[2][3] This technical guide provides an in-depth overview of its synthesis, purification, and analytical characterization.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |
| Synonyms | L-2-Chlorophenylglycine, (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid | [1] |
| CAS Number | 141315-50-6 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white solid |
Table 2: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ) in ppm: ~7.2-7.5 (m, 4H, Ar-H) ~5.0-5.2 (s, 1H, α-CH) Exchangeable protons for -NH₂ and -COOH will vary with solvent and concentration. |
| ¹³C NMR | Predicted chemical shifts (δ) in ppm: ~170-175 (C=O) ~130-140 (Ar-C) ~125-130 (Ar-CH) ~55-60 (α-C) |
| IR Spectroscopy | Key absorption bands (cm⁻¹): 3000-3300 (O-H and N-H stretch) 1680-1720 (C=O stretch) 1500-1600 (aromatic C=C stretch) 750-800 (C-Cl stretch) |
| Mass Spectrometry | Expected m/z values: [M+H]⁺: 186.03 [M-H]⁻: 184.03 |
Disclaimer: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data for analogous compounds. Experimental values may vary.
Synthesis and Purification
The enantiomerically pure this compound is primarily obtained through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.
Generalized Experimental Protocols
1. Racemic Synthesis via Strecker Reaction
The initial step often involves the synthesis of the racemic mixture of 2-amino-2-(2-chlorophenyl)acetic acid. A common method is the Strecker synthesis.
-
Reaction: 2-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of water and methanol).
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic 2-amino-2-(2-chlorophenyl)acetic acid.
-
Isolation: The product is isolated by adjusting the pH to its isoelectric point, which causes it to precipitate out of the solution. The precipitate is then collected by filtration and washed.
2. Chiral Resolution using a Resolving Agent
The racemic mixture can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.
-
Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., (+)-tartaric acid) or a chiral base, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
-
Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or base, followed by extraction and purification.
3. Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity for one enantiomer, providing an efficient route to the desired (S)-enantiomer.
-
Substrate Preparation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is often first N-acylated (e.g., using acetic anhydride) to form N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)- or (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.
-
Separation: The resulting mixture of the free (S)-amino acid and the N-acetyl-(R)-amino acid can be separated based on their differing solubility properties.
-
Deprotection: The isolated N-acetyl-(R)-amino acid can be chemically hydrolyzed to yield the (R)-enantiomer if desired.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.
Table 3: Representative HPLC Method for Chiral Purity Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: Method development and validation are crucial for accurate quantification of enantiomeric excess.
Visualizing Workflows
Diagram 1: General Synthesis and Chiral Resolution Workflow
Caption: Workflow for racemic synthesis and subsequent chiral resolution.
Diagram 2: Quality Control and Analysis Workflow
Caption: Workflow for the analysis of enantiomeric purity by chiral HPLC.
References
(S)-2-Amino-2-(2-chlorophenyl)acetic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a derivative of glycine, that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is of paramount importance, particularly in the development of antithrombotic therapies. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in significant synthetic pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |
| Synonyms | L-2-Chlorophenylglycine, (S)-(+)-2-chlorophenylglycine | [1] |
| CAS Number | 141315-50-6 | [1][2][3] |
| Molecular Formula | C8H8ClNO2 | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 182-187 °C | [3][4] |
| Solubility | Water: 33.33 mg/mL (with ultrasonic assistance) | [6] |
| Optical Rotation | Specific value not consistently reported in public literature. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are protocols for its synthesis via racemic mixture and subsequent chiral resolution, as well as its analysis.
Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
A common method for the synthesis of the racemic mixture is the Strecker synthesis.
Materials:
-
2-chlorobenzaldehyde
-
Ammonium chloride
-
Sodium cyanide
-
Methanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde in methanol.
-
To this solution, add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide. The temperature should be maintained below 10°C during the addition.
-
Stir the resulting mixture at a controlled temperature (e.g., 10-15°C) for several hours to form the α-aminonitrile.
-
Slowly add concentrated hydrochloric acid to the reaction mixture to hydrolyze the aminonitrile. The temperature should be carefully monitored and controlled.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature to allow the racemic 2-Amino-2-(2-chlorophenyl)acetic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Chiral Resolution of the Methyl Ester via Diastereomeric Salt Crystallization
The enantiomerically pure (S)-form is often obtained by resolving the racemic mixture, commonly after esterification. A widely used resolving agent is L-(+)-tartaric acid.
Materials:
-
Racemic methyl 2-amino-2-(2-chlorophenyl)acetate
-
L-(+)-tartaric acid
-
Methanol
-
Acetone
-
Sodium carbonate solution
-
Dichloromethane
Procedure:
-
Salt Formation: Dissolve racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable solvent system, such as a mixture of methanol and acetone.
-
Add a solution of L-(+)-tartaric acid in methanol to the racemic ester solution. The molar ratio of the ester to tartaric acid is a critical parameter to optimize.
-
Stir the mixture at a controlled temperature (e.g., 20°C). The diastereomeric salt of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate with L-(+)-tartaric acid will preferentially crystallize due to its lower solubility.
-
Isolation of Diastereomeric Salt: After sufficient time for crystallization, collect the precipitated solid by filtration. Wash the crystals with a cold solvent to remove impurities.
-
Liberation of the Free Ester: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.
-
Add a base, such as sodium carbonate solution, to neutralize the tartaric acid and liberate the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate into the organic layer.
-
Separate the organic layer, wash it with water, and concentrate it under reduced pressure to obtain the enantiomerically enriched methyl ester.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid if required.
Analysis of Enantiomeric Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess of the final product.
Materials:
-
This compound sample
-
Chiral derivatizing agent (e.g., Marfey's reagent)
-
HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample of this compound in a suitable buffer.
-
React the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can be separated on a standard achiral HPLC column.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is typically used.
-
Injection and Detection: Inject the derivatized sample onto the column and monitor the elution of the diastereomers with a UV detector at an appropriate wavelength.
-
-
Data Analysis: The enantiomeric excess is calculated by comparing the peak areas of the two diastereomers in the chromatogram.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
References
- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 141315-50-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 141315-50-6 | CAS DataBase [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Amino-2-(2-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification, characterization, and quality control of this molecule.
Core Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, methine, and exchangeable protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.46 - 7.29 | m | Ar-H |
| 5.07 | s | α-CH |
| Broad Signal | br s | NH₂ |
| Broad Signal | br s | COOH |
Note: The chemical shifts for the NH₂ and COOH protons are variable and depend on the solvent, concentration, and temperature. The aromatic region (7.46 - 7.29 ppm) shows a complex multiplet pattern due to the coupling of the four protons on the substituted phenyl ring. The provided data is based on a patent source which lists multiple peaks within this region without specific assignments or multiplicities.[1]
¹³C NMR Data
No experimental ¹³C NMR data for this compound was found in the searched literature. However, predicted chemical shifts based on computational models can provide an estimation of the spectrum.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~135 | Ar-C (C-Cl) |
| ~132 | Ar-C (C-CH) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~57 | α-C |
Note: These are predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2363.63 | - | O-H stretch (Carboxylic Acid) |
| 1676.19 | - | C=O stretch (Carboxylic Acid) |
| 1633.33 | - | N-H bend (Amine) |
| 1504.76 | - | C=C stretch (Aromatic) |
| 1376.19 | - | O-H bend (Carboxylic Acid) |
| 1047.61 | - | C-N stretch |
| 747.61 | - | C-Cl stretch / C-H bend (Aromatic) |
Note: The intensity information was not available in the source document.[1] The broad O-H stretch of the carboxylic acid often overlaps with the N-H stretching vibrations of the amino group in the 3300-2500 cm⁻¹ region.
Mass Spectrometry (MS)
While specific experimental mass spectra for this compound were not found, the expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments can be predicted. The molecular weight of this compound is 185.61 g/mol .[2]
| m/z | Assignment |
| 185/187 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 140/142 | [M-COOH]⁺ (Loss of the carboxylic acid group) |
| 111/113 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Due to the zwitterionic nature of amino acids, solubility in solvents like chloroform-d is generally low.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecular ion [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
(S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Comprehensive Technical Guide on its Chiral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a critical chiral building block in the pharmaceutical industry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of the potent antiplatelet agent, (S)-clopidogrel.[1] The stereochemistry at the alpha-carbon is paramount, as the pharmacological activity of clopidogrel resides exclusively in its (S)-enantiomer.[1] This technical guide provides an in-depth exploration of the chiral properties of this compound, including its physicochemical characteristics, synthesis, chiral resolution, and analytical methodologies.
Physicochemical and Chiral Properties
The chirality of this compound dictates its interaction with other chiral molecules and its utility in stereospecific synthesis. The following tables summarize its key physicochemical and chiral properties.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [2] |
| Synonyms | L-2-Chlorophenylglycine, L-(+)-2-Chlorophenylglycine, (S)-(+)-2-chlorophenylglycine | [2] |
| CAS Number | 141315-50-6 | [2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (33.33 mg/mL with sonication) | [3] |
Table 2: Chiral and Spectroscopic Properties
| Property | Description | Notes |
| Optical Rotation | Dextrorotatory (+) | The synonyms L-(+)-2-Chlorophenylglycine and (S)-(+)-2-chlorophenylglycine indicate a positive optical rotation.[2] The specific rotation value is dependent on the solvent, concentration, temperature, and wavelength. |
| Enantiomeric Purity | Critical for pharmaceutical applications | Typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[4][5] |
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure this compound typically involves the synthesis of a racemic mixture followed by chiral resolution.
Racemic Synthesis: Strecker Synthesis
A common method for preparing the racemic mixture is the Strecker synthesis, which involves the reaction of 2-chlorobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.[6][7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is a conceptualized summary based on industrial processes described in the literature.[6][7]
1. Esterification of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid:
-
Objective: To convert the carboxylic acid to its methyl ester to facilitate the resolution process.
-
Procedure:
-
Suspend racemic 2-Amino-2-(2-chlorophenyl)acetic acid in methanol.
-
Introduce a catalyst, such as thionyl chloride or by bubbling hydrogen chloride gas, to promote esterification.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure to obtain the crude racemic methyl ester.
-
2. Diastereomeric Salt Formation:
-
Objective: To form diastereomeric salts with L-(+)-tartaric acid.
-
Procedure:
3. Fractional Crystallization:
-
Objective: To selectively crystallize the less soluble diastereomeric salt, the L-(+)-tartrate salt of (S)-methyl-α-amino-(2-chlorophenyl)acetate.
-
Procedure:
-
Cool the reaction mixture to a lower temperature (e.g., around 3°C) to induce crystallization.[7]
-
Seeding with a small amount of the desired diastereomeric salt crystals can be employed to initiate and control crystallization.[7]
-
Allow sufficient time for the crystallization to complete.
-
Isolate the precipitated solid by filtration.
-
4. Liberation of the (S)-Enantiomer:
-
Objective: To recover the free (S)-amino acid methyl ester from its tartrate salt.
-
Procedure:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).
-
Add a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free amino ester into the organic phase.[8]
-
Separate the organic layer, wash with water, and dry over an anhydrous salt.
-
Evaporate the solvent to obtain the enantiomerically enriched (S)-methyl-α-amino-(2-chlorophenyl)acetate.
-
5. Hydrolysis (Optional):
-
Objective: To convert the methyl ester back to the carboxylic acid.
-
Procedure:
-
Treat the enantiomerically enriched methyl ester with an aqueous acid or base and heat to hydrolyze the ester.
-
Adjust the pH to the isoelectric point to precipitate the this compound.
-
Isolate the solid by filtration, wash with cold water, and dry.
-
Chiral Analysis: Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
This is a generalized protocol; specific conditions may need to be optimized.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A column specifically designed for chiral separations, such as a polysaccharide-based or macrocyclic glycopeptide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific CSP to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Analysis:
-
Inject a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample solution.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Role in Asymmetric Synthesis
The primary application of this compound is as a chiral precursor in the synthesis of (S)-clopidogrel.
Figure 1. Logical workflow from the chiral precursor to the pharmacologically active (S)-clopidogrel and its mechanism of action.
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its value is intrinsically linked to its stereochemistry, which is essential for the synthesis of the enantiomerically pure antiplatelet drug, (S)-clopidogrel. A thorough understanding of its chiral properties, methods of synthesis and resolution, and analytical techniques for purity assessment is critical for researchers and professionals in drug development and manufacturing. The methodologies outlined in this guide provide a comprehensive overview for the effective handling and application of this vital chiral building block.
References
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 8. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
(S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Technical Overview of its Biological Significance as a Glycine Derivative
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid, is a molecule of significant interest within the pharmaceutical industry. Structurally a derivative of the simplest amino acid, glycine, its primary and overwhelmingly documented role is that of a critical chiral building block in the synthesis of the potent antiplatelet agent, clopidogrel. While its classification as a glycine derivative implies potential interactions with biological systems that recognize glycine, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of in-depth research into its direct biological activity. This technical guide provides a thorough overview of the known applications of this compound, contextualizes its potential as a glycine derivative, and presents relevant experimental methodologies for the characterization of such compounds, while transparently addressing the current knowledge gap regarding its specific pharmacological profile.
Chemical Identity and Properties
This compound, also known by synonyms such as L-2-Chlorophenylglycine, is a white to off-white solid. Its chemical structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-chlorophenyl group.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| CAS Number | 141315-50-6 |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid |
Primary Application: Chiral Precursor in Clopidogrel Synthesis
The most significant and extensively documented application of this compound is its use as a key intermediate in the industrial synthesis of clopidogrel.[1][2][3] Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The stereochemistry of the final drug product is crucial for its therapeutic efficacy, necessitating the use of the enantiomerically pure (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid in the synthetic pathway.
The synthesis of clopidogrel typically involves the reaction of the methyl ester of this compound with a thieno[3,2-c]pyridine derivative. The chirality of the starting amino acid is transferred to the final clopidogrel molecule.
Biological Activity as a Glycine Derivative: A Knowledge Gap
Glycine is a fundamental neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission. Derivatives of glycine have been explored as modulators of these receptors.
Despite its structural similarity to glycine, there is a notable lack of published research detailing the direct biological activity of this compound at either inhibitory GlyRs or the glycine modulatory site of NMDA receptors. Extensive searches of scientific databases did not yield any quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50), for this compound at these key neurological targets.
Potential Interaction with the NMDA Receptor Glycine Site
The glycine binding site on the NMDA receptor is a well-established therapeutic target for various neurological and psychiatric disorders. Agonists, partial agonists, and antagonists of this site can modulate NMDA receptor function. Given its structure, it is plausible that this compound could interact with this site. However, without experimental data, its activity remains speculative.
Other Reported Biological Contexts
While direct receptor pharmacology is undocumented, "L-2-Chlorophenylglycine" has been mentioned in a limited number of biological studies:
-
N-Acetyltransferase Activity: One study investigated the substrate specificity of a novel N-acetyltransferase and found that L-2-chlorophenylglycine could be acetylated by the enzyme, albeit with lower efficiency than the primary substrate.
-
Internal Standard in Metabonomics: In a metabonomics study, L-2-chlorophenylglycine was used as an internal standard for the analysis of plasma samples. This application leverages its chemical properties for analytical purposes rather than investigating its biological effects.
These isolated mentions do not provide insight into any potential pharmacodynamic activity of the compound.
Experimental Protocols for Biological Characterization
For researchers interested in investigating the potential biological activity of this compound as a glycine derivative, the following standard experimental protocols are recommended.
Radioligand Binding Assays for NMDA Receptor Glycine Site
This assay would determine the affinity of the compound for the glycine binding site of the NMDA receptor.
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (or cell lines expressing NMDA receptors)
-
Radioligand (e.g., [³H]MDL 105,519, a potent glycine site antagonist)
-
This compound (test compound)
-
Glycine (for competition)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Method:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Electrophysiological Studies on Recombinant Receptors
Electrophysiology can be used to determine if the compound acts as an agonist, antagonist, or allosteric modulator at glycine or NMDA receptors.
Objective: To characterize the functional activity of this compound at NMDA receptors.
Method:
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293 or Xenopus oocytes) and transiently or stably express the desired subunits of the NMDA receptor (e.g., GluN1 and GluN2A).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from the transfected cells.
-
Agonist/Antagonist Testing: Apply a known agonist (e.g., glutamate and glycine) to elicit a current. Co-apply the test compound at various concentrations to determine if it enhances or inhibits the agonist-induced current. To test for agonist activity, apply the test compound in the presence of the co-agonist (glutamate).
-
Data Analysis: Construct concentration-response curves to determine EC50 or IC50 values.
Conclusion
This compound is a compound of considerable industrial importance as a chiral precursor for the synthesis of clopidogrel. Its identity as a glycine derivative suggests a potential for interaction with glycine-binding sites in biological systems, most notably the glycine modulatory site of the NMDA receptor. However, a thorough review of the current scientific literature indicates a significant gap in our understanding of its direct biological activity. There is no substantial body of research dedicated to its pharmacological characterization.
For researchers in drug development, while this compound is a valuable synthetic tool, its potential as a direct therapeutic agent or pharmacological probe remains unexplored. The experimental protocols outlined in this guide provide a framework for initiating such an investigation. Future studies are warranted to elucidate whether this compound possesses any significant and specific biological activity as a glycine derivative, which could open new avenues for its application beyond its current role in chemical synthesis. Until such data becomes available, its biological activity profile should be considered largely unknown.
References
An In-depth Technical Guide on the Biological Role of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid
Disclaimer: This document is intended for research and informational purposes only. (S)-2-Amino-2-(2-chlorophenyl)acetic acid is a chemical intermediate and not intended for direct administration.
Executive Summary
This compound is a chiral amino acid derivative of significant interest in pharmaceutical manufacturing.[1] Extensive review of the scientific literature indicates that this compound does not possess a direct, well-characterized mechanism of action in biological systems on its own. Instead, its primary biological relevance lies in its role as a critical precursor in the synthesis of the potent antiplatelet prodrug, clopidogrel.[1] The biological effects attributed to this chemical family are realized after the multi-step synthesis into clopidogrel and its subsequent metabolic activation in the body. This guide will first clarify the role of this compound as a synthetic intermediate and then provide a detailed technical overview of the mechanism of action of clopidogrel, the pharmacologically active agent derived from it.
This compound: A Key Synthetic Intermediate
This compound, also known as L-(+)-2-Chlorophenylglycine, is a non-proteinogenic amino acid.[2] Its principal application is in the pharmaceutical industry as a chiral building block for the synthesis of clopidogrel.[1] The specific stereochemistry of this compound is crucial for the therapeutic efficacy of the final clopidogrel product.[1]
Clopidogrel: The Biologically Active End-Product
Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[3] It is a prodrug, meaning it is inactive upon administration and requires hepatic metabolism to be converted into its active form.[4]
Metabolic Activation of Clopidogrel
The metabolic activation of clopidogrel is a two-step oxidative process that primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[5]
-
Step 1: Formation of 2-oxo-clopidogrel: Clopidogrel is first oxidized to an intermediate metabolite, 2-oxo-clopidogrel. This step is predominantly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[5][6]
-
Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further metabolized to the active thiol metabolite. This second step involves several CYP enzymes, including CYP2C19, CYP2B6, CYP2C9, and CYP3A4.[7][8]
It is important to note that approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, meaning only a small fraction is converted to the active metabolite.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 7. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid: A Key Chiral Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid of significant importance in the pharmaceutical industry. Its primary application lies in its role as a chiral building block for the stereoselective synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synonyms and alternative names, physicochemical properties, detailed experimental protocols for its synthesis and resolution, and its critical application in the manufacture of the antiplatelet drug, clopidogrel.
Chemical Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid[1] |
| CAS Number | 141315-50-6[1] |
| Common Synonyms | L-2-Chlorophenylglycine[1] |
| (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid | |
| L-(+)-2-Chlorophenylglycine[1] | |
| (alphaS)-alpha-Amino-2-chlorobenzeneacetic acid[1] | |
| H-PHG(2-CL)-OH[1] |
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂[1] |
| Molecular Weight | 185.61 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in water (33.33 mg/mL)[2] |
Spectroscopic Data:
While detailed spectra are dependent on the specific experimental conditions, the following provides an overview of expected spectroscopic characteristics for structural confirmation.
| Spectroscopy | Expected Peaks |
| ¹H NMR | Chemical shifts for aromatic protons, the alpha-hydrogen, and exchangeable protons of the amino and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, the alpha-carbon, and the aromatic carbons. |
| IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Cl stretching. |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical process. The most common industrial approach involves the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
The Strecker synthesis is a widely employed method for the preparation of the racemic amino acid.[3]
Experimental Protocol: Generalized Strecker Synthesis
-
Imine Formation: 2-chlorobenzaldehyde is reacted with ammonia to form the corresponding imine.
-
Aminonitrile Formation: The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt (e.g., sodium cyanide), to form the α-aminonitrile.[4]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic 2-amino-2-(2-chlorophenyl)acetic acid.[3]
-
Isolation: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and washed.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a crucial step to obtain the desired (S)-enantiomer.
3.2.1. Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-(+)-tartaric acid
-
Salt Formation: Racemic methyl α-amino-(2-chlorophenyl)acetate is dissolved in a suitable solvent, such as methanol. L-(+)-tartaric acid is then added to the solution.[5]
-
Crystallization: The mixture is stirred, and optionally seeded with crystals of the desired diastereomeric salt, to induce crystallization. The solution is cooled to promote further precipitation.[5]
-
Isolation: The precipitated diastereomeric salt of the (S)-amino acid ester is collected by filtration.[5]
-
Liberation of the Free Amino Acid: The isolated salt is treated with a base to neutralize the tartaric acid, liberating the enantiomerically enriched (S)-amino acid ester. Subsequent hydrolysis of the ester yields this compound.
3.2.2. Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining the desired enantiomer. Penicillin G acylase is a commonly used enzyme for this purpose.
Experimental Protocol: Enzymatic Resolution using Penicillin G Acylase
-
N-Acetylation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is first N-acetylated, typically using an acetylating agent like acetic anhydride.
-
Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using Penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[6]
-
Separation: The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on their different physicochemical properties, such as solubility at different pH values.
| Resolution Method | Key Reagents/Enzyme | Substrate | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Diastereomeric Salt Formation | L-(+)-tartaric acid | Racemic methyl α-amino-(2-chlorophenyl)acetate | Variable | >99% |
| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid | ~45% | >99% for (S)-enantiomer |
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), often with an acidic or basic modifier to improve peak shape and resolution.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl ring.
-
Quantification: The enantiomeric excess is determined by comparing the peak areas of the (S) and (R) enantiomers in the chromatogram.
Application in the Synthesis of Clopidogrel
The primary industrial application of this compound is as a key starting material in the synthesis of the antiplatelet drug, (S)-clopidogrel.[7] The stereochemistry of this precursor is crucial, as the therapeutic activity of clopidogrel resides exclusively in its (S)-enantiomer.[7]
Generalized Synthetic Route to Clopidogrel:
-
Esterification: this compound is first converted to its methyl ester.
-
N-Alkylation: The resulting (S)-methyl-2-amino-2-(2-chlorophenyl)acetate is then reacted with a suitable thiophene-containing alkylating agent, such as 2-(2-thienyl)ethyl tosylate, to form the N-substituted amino acid ester.[8]
-
Cyclization: The intermediate is subsequently cyclized with formaldehyde to form the thienopyridine ring system of clopidogrel.[8]
-
Salt Formation: Finally, the clopidogrel free base is converted to its bisulfate salt for improved stability and bioavailability.[8]
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its stereoselective synthesis and rigorous purification are paramount for the production of enantiomerically pure active pharmaceutical ingredients, most notably the widely used antiplatelet agent, clopidogrel. A thorough understanding of its chemical properties, synthesis, and analytical methodologies is therefore essential for researchers and professionals involved in drug development and manufacturing.
References
- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Enantioselective Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the enantioselective synthesis of the (S)-enantiomer are of significant interest to the pharmaceutical industry.
These application notes provide detailed protocols for two primary strategies for obtaining enantiomerically pure this compound: Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution. A general protocol for Asymmetric Strecker Synthesis is also presented as a potential alternative route.
Core Synthetic Strategies
The enantioselective synthesis of this compound can be achieved through several methodologies. The most common industrial approach involves the synthesis of a racemic mixture followed by resolution. Direct asymmetric synthesis is also a viable, though often more complex, alternative.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino acid or its ester derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes the high stereoselectivity of enzymes to resolve a racemic mixture. Typically, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.
-
Asymmetric Strecker Synthesis: This method involves the direct formation of an enantioenriched α-aminonitrile from an aldehyde, a cyanide source, and an amine in the presence of a chiral catalyst or auxiliary. Subsequent hydrolysis yields the desired chiral amino acid.
Quantitative Data Summary
The following table summarizes key quantitative data for the different enantioselective methods described in these notes, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | Racemic methyl α-amino-(2-chlorophenyl)acetate | ~40-45% (of the desired enantiomer from racemate) | >99% | N/A |
| Enzymatic Kinetic Resolution (General) | Immobilized Penicillin G Acylase | Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid | ~45% (theoretical max for EKR) | >99% | N/A |
| Asymmetric Strecker Synthesis (General) | Chiral Auxiliary (e.g., (R)-phenylglycinol) | 2-Chlorobenzaldehyde, NaCN, NH₃ | High | High | >95:5 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Methyl α-Amino-(2-chlorophenyl)acetate
This protocol is based on an industrial process for the resolution of the methyl ester of the target amino acid using L-(+)-tartaric acid.
Materials:
-
Racemic methyl α-amino-(2-chlorophenyl)acetate
-
L-(+)-Tartaric acid
-
Methanol
-
Seeding crystals of (S)-methyl α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (optional but recommended)
-
Dichloromethane
-
Aqueous sodium carbonate solution
-
Demineralized water
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a clean and dry reactor, charge methanol (approx. 10.6 L/kg of racemic ester) and racemic methyl α-amino-(2-chlorophenyl)acetate (1.0 eq). Stir for approximately 10 minutes to dissolve.
-
Charge L-(+)-tartaric acid (0.75 eq) to the solution at approximately 25°C and stir for another 10 minutes.
-
(Optional) Add seeding crystals of (S)-methyl α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (approx. 0.01 eq) to the reaction mixture and stir for 10 minutes to induce crystallization.
-
Cool the reaction mass to approximately 3°C and stir for 2.5 hours.
-
Isolate the precipitated solid by centrifugation, followed by spin drying to afford the wet (S)-methyl α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt.
Step 2: Liberation of the Free (S)-Amino Ester
-
In a clean reactor, charge demineralized water (2.0 L/kg of tartrate salt) and dichloromethane (2.0 L/kg of tartrate salt).
-
Add the (S)-methyl α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt obtained in the previous step. Stir the mixture at 30°C for 10 minutes.
-
Cool the resulting solution to 5°C.
-
Slowly add a 10% aqueous sodium carbonate solution until the pH of the reaction mixture reaches 8.0. Stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Collect the organic (lower) layer.
-
Extract the aqueous layer with dichloromethane (2 x 1.5 L/kg of tartrate salt).
-
Combine all the organic layers and wash with demineralized water (1.5 L/kg of tartrate salt).
-
Separate the organic and aqueous layers and distill the organic layer completely below 70°C under vacuum to afford (S)-methyl α-amino-(2-chlorophenyl)acetate.
Step 3: Hydrolysis to this compound
-
The resulting (S)-methyl α-amino-(2-chlorophenyl)acetate can be hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by heating with aqueous hydrochloric acid followed by neutralization to the isoelectric point to precipitate the free amino acid.
Expected Yield: Approximately 40-45% based on the initial amount of racemic ester. Expected Enantiomeric Excess: >99%.
Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-amino-2-(2-chlorophenyl)acetic acid (General Procedure)
This protocol is a general method adapted from procedures for similar substrates. Optimization for the specific 2-chloro-substituted compound may be necessary.
Materials:
-
Racemic 2-amino-2-(2-chlorophenyl)acetic acid
-
Acetic anhydride
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (0.1 M, pH 7.8)
-
Hydrochloric acid (6 M)
-
Ethyl acetate
Procedure:
Step 1: N-Acetylation
-
Synthesize racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid from racemic 2-amino-2-(2-chlorophenyl)acetic acid and acetic anhydride under standard conditions.
Step 2: Enzymatic Hydrolysis
-
Prepare a suspension of racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid in 0.1 M phosphate buffer (pH 7.8).
-
Add immobilized Penicillin G Acylase.
-
Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by HPLC. The reaction is typically complete when 50% conversion is reached.
Step 3: Work-up and Separation
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Acidify the filtrate to pH 2 with 6 M HCl to precipitate the unreacted (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.
-
Collect the precipitate by filtration. The filtrate contains the desired this compound.
-
Isolate the (S)-amino acid from the filtrate by adjusting the pH to its isoelectric point.
Step 4: Deprotection of the (R)-enantiomer (for racemization and recycling)
-
The recovered (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid can be hydrolyzed (e.g., with 6 M HCl) to the free (R)-amino acid, which can then be racemized and recycled.
Protocol 3: Asymmetric Strecker Synthesis using a Chiral Auxiliary (General Procedure)
This is a generalized protocol and requires significant optimization for the specific substrate and chiral auxiliary.
Materials:
-
2-Chlorobenzaldehyde
-
Chiral auxiliary (e.g., (R)-phenylglycinol)
-
Ammonia (aqueous solution)
-
Sodium cyanide (NaCN)
-
Methanol
-
Hydrochloric acid (6 M)
Procedure:
Step 1: Diastereoselective Strecker Reaction
-
Dissolve the chiral auxiliary (1.0 eq) in methanol.
-
Add aqueous ammonia followed by 2-chlorobenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature.
-
Add a solution of sodium cyanide (1.2 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours. The diastereomerically enriched α-aminonitrile may precipitate.
Step 2: Isolation of the α-Aminonitrile
-
If a precipitate forms, filter and wash with a cold methanol/water mixture.
-
Dry the crystalline product under vacuum. The diastereomeric purity can be assessed by NMR.
Step 3: Hydrolysis and Removal of Chiral Auxiliary
-
Suspend the α-aminonitrile in 6 M HCl.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture. The hydrochloride salt of the desired amino acid and the chiral auxiliary will be in solution.
-
Separate the desired amino acid from the chiral auxiliary using appropriate extraction or crystallization techniques.
-
Neutralize the aqueous solution containing the amino acid hydrochloride to its isoelectric point to induce precipitation.
-
Filter the product, wash with cold water, and dry under vacuum.
Visualizations
The following diagrams illustrate the workflows for the described synthetic strategies.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: General Workflow for Enzymatic Kinetic Resolution.
Caption: General Workflow for Asymmetric Strecker Synthesis.
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-2-(2-chlorophenyl)acetic acid, also known as 2-chlorophenylglycine, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The therapeutic efficacy of such drugs often resides in a single enantiomer, making the efficient separation of the racemic mixture a crucial step in the manufacturing process. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid using diastereomeric salt crystallization and enzymatic methods.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1] These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Common resolving agents for 2-Amino-2-(2-chlorophenyl)acetic acid include D-(+)-camphor-10-sulfonic acid and tartaric acid.[2][3][4]
Protocol 1: Resolution using D-(+)-Camphor-10-sulfonic Acid
This protocol is based on the procedure described in patent literature for the resolution of racemic 2-chlorophenylglycine.[2]
Materials:
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
-
D-(+)-camphor-10-sulfonic acid
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Ethanol
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic 2-Amino-2-(2-chlorophenyl)acetic acid and a molar equivalent of D-(+)-camphor-10-sulfonic acid in deionized water.
-
Heat the mixture to approximately 85°C with continuous stirring for 30 minutes to ensure complete dissolution and salt formation.[2]
-
-
Crystallization:
-
Allow the solution to cool down slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, S(+)-2-chlorophenylglycine-d-camphorsulfonic acid salt.
-
For improved crystal formation, the solution can be further cooled in an ice bath.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the resulting precipitate using a Büchner funnel and wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.[2]
-
The filtrate, which is enriched with the R(-)-enantiomer, can be collected for recycling and racemization of the undesired enantiomer.[2]
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated S(+)CPG-DSC salt in deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 7) using a suitable base (e.g., dilute NaOH) to precipitate the free S(+)-2-Amino-2-(2-chlorophenyl)acetic acid.
-
Filter the precipitated enantiomer, wash with cold deionized water, and dry under vacuum.
-
Data Presentation:
| Parameter | Value | Reference |
| Resolving Agent | D-(+)-camphor-10-sulfonic acid | [2] |
| Solvent | Water | [2] |
| Temperature | 85°C | [2] |
| Isolated Salt | S(+)-2-chlorophenylglycine-d-camphorsulfonic acid | [2] |
| Recovered Enantiomer | S(+)-2-Amino-2-(2-chlorophenyl)acetic acid | [2] |
Experimental Workflow:
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 3. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 4. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols: (S)-2-Amino-2-(2-chlorophenyl)acetic acid as a Precursor for Clopidogrel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel, marketed under the trade name Plavix®, is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases. The active pharmaceutical ingredient is the (S)-enantiomer of methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. The synthesis of this chiral molecule relies on key stereospecific steps, with (S)-2-Amino-2-(2-chlorophenyl)acetic acid serving as a critical chiral building block. This document provides detailed application notes and protocols for the synthesis of clopidogrel utilizing this precursor.
Synthesis Pathway Overview
The synthesis of clopidogrel from this compound generally involves three main stages:
-
Esterification: The carboxylic acid group of this compound is esterified to produce the corresponding methyl ester.
-
N-Alkylation: The amino group of the methyl ester is then alkylated with a suitable thiophene-containing moiety, typically 2-thienylethyl tosylate.
-
Cyclization and Salt Formation: The resulting intermediate undergoes a cyclization reaction with formaldehyde, followed by salt formation with sulfuric acid to yield the final clopidogrel bisulfate.
The following diagram illustrates the general synthetic pathway:
Caption: General synthesis pathway of Clopidogrel from its precursor.
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of clopidogrel.
Protocol 1: Esterification of this compound
This protocol describes the conversion of the precursor to its methyl ester.
Materials:
-
This compound (DL-2-chlorophenylglycine can also be used, followed by resolution)
-
Methanol
-
Concentrated Sulfuric Acid
-
Methylene Chloride
-
30% Aqueous Sodium Carbonate
-
Water
Procedure: [1]
-
Charge a clean, dry reactor with 900 liters of methanol and 180 kg of DL-2-chlorophenylglycine.
-
Slowly add 145.3 kg of concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. This process should take approximately 3.5 hours.
-
Heat the reaction mixture to about 67.5°C and stir for 15 hours.
-
After the reaction is complete, distill off the solvent completely under vacuum at a temperature below 70°C.
-
Add 540 liters of water to the residue and stir for 30 minutes.
-
Cool the mixture to 25°C and add 360 liters of methylene chloride.
-
Stir the resulting mass for 10 minutes and then cool to 10°C.
-
Adjust the pH of the reaction mass to approximately 7.62 by adding 360 liters of 30% aqueous sodium carbonate, keeping the temperature below 20°C over about 3.5 hours.
-
Separate the organic layer, and the resulting product is α-Amino-(2-Chlorophenyl)-Acetic Acid Methyl Ester.
Protocol 2: N-Alkylation with 2-Thienylethyl Tosylate
This protocol details the coupling of the amino ester with the thiophene side chain.
Materials:
-
(S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester
-
2-(2-Thienyl) ethyl tosylate
-
Dipotassium hydrogen phosphate
-
Toluene
-
Water
-
Aqueous HCl
Procedure:
-
To a reactor containing 2-(2-Thienyl) ethyl tosylate in 250 L of toluene, add 336.81 kg of dipotassium hydrogen phosphate and 130 kg of the (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester.
-
Stir the mixture for 30 hours at 100°C.
-
After cooling to 30°C, add 380 L of toluene and 1125 L of water.
-
Separate the layers and extract the aqueous phase with 100 L of toluene.
-
Combine the organic phases and wash with 250 L of water.
-
To the clear organic layer, add 64 L of aqueous HCl at 10°C.
-
Stir for 1 hour, then filter the separated solid at 35°C and wash with 100 L of toluene to obtain the hydrochloride salt of the intermediate.
Protocol 3: Cyclization and Salt Formation
This final stage forms the tetrahydrothienopyridine ring system and isolates the drug as its bisulfate salt.
Materials:
-
(S)-Methyl-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride
-
Formaldehyde (aqueous solution, e.g., 40% w/v)
-
Acetone
-
Sulfuric Acid
-
Water
Procedure: [2]
-
The hydrochloride salt from the previous step is reacted with formaldehyde to form clopidogrel free base.
-
To a solution of the crude racemic clopidogrel in 100 L of acetone, add 2.5 L of sulfuric acid at 10°C.
-
Stir the mixture at 12°C for 90 minutes.
-
Add 2.5 L of water and heat to 55°C for 15 minutes.
-
Cool the mixture back to 12°C and stir for another 90 minutes.
-
Filter the separated solid, wash with 25 L of acetone, and dry under vacuum at 65°C for 4 hours to yield clopidogrel bisulfate.
Quantitative Data
The following tables summarize quantitative data reported in the literature for the synthesis of clopidogrel and its intermediates.
| Step | Reactants | Product | Yield | Purity | Reference |
| Esterification | DL-2-chlorophenylglycine, Methanol, H2SO4 | α-Amino-(2-Chlorophenyl)-Acetic Acid Methyl Ester | 72.35% | - | [2] |
| N-Alkylation & HCl salt formation | (S)-amino-(2-chlorophenyl)-acetic acid methyl ester, 2-(2-Thienyl) ethyl tosylate | Substituted intermediate hydrochloride | - | - | |
| Cyclization & Bisulfate salt formation | Racemic Clopidogrel Base, Sulfuric Acid, Acetone | Racemic Clopidogrel Bisulfate | 67.2% | >98.7% | |
| Resolution of Racemic Clopidogrel | Racemic Clopidogrel, L-camphorsulfonic acid | (S)-(+)-Clopidogrel | - | ee > 99.6% | [3] |
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the synthesis and purification of clopidogrel.
Caption: General laboratory workflow for Clopidogrel synthesis.
Conclusion
This compound is a pivotal precursor in the industrial synthesis of clopidogrel. The protocols outlined provide a framework for the laboratory-scale synthesis, which can be adapted and optimized for larger-scale production. Careful control of reaction conditions and purification steps is essential to ensure the desired enantiomeric purity and overall yield of the final active pharmaceutical ingredient.
References
Application Notes and Protocols for the Synthesis of Clopidogrel from (S)-2-Amino-2-(2-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic pathway for clopidogrel, a potent antiplatelet agent, commencing from the chiral precursor (S)-2-Amino-2-(2-chlorophenyl)acetic acid. The described methodology is a common route employed in the pharmaceutical industry, focusing on the key transformations of esterification, N-alkylation, and cyclization to construct the target molecule.
Introduction
Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet aggregation and thrombus formation.[1] The therapeutic efficacy of clopidogrel is specific to its (S)-enantiomer. Consequently, stereocontrolled synthesis is paramount to ensure the production of the pharmacologically active isomer. The synthetic route detailed herein begins with the enantiomerically pure this compound, a key chiral building block.[2] This approach avoids the need for chiral resolution at later stages, which can be inefficient.
The overall synthesis can be conceptually divided into three main stages:
-
Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester.
-
Nucleophilic Substitution (N-alkylation): Coupling of the amino ester with an activated thiophene derivative.
-
Pictet-Spengler Reaction and Salt Formation: Cyclization with formaldehyde to form the thienopyridine core, followed by conversion to the stable hydrogen sulfate salt.
Reaction Mechanism and Signaling Pathways
The synthesis of clopidogrel from this compound proceeds through a well-defined reaction sequence. The key mechanistic steps are outlined below.
Caption: Reaction mechanism for the synthesis of Clopidogrel Bisulfate.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of clopidogrel.
Caption: General experimental workflow for Clopidogrel synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of clopidogrel. Note that yields and reaction conditions may vary based on scale and specific laboratory practices.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | This compound, Methanol, H₂SO₄ | Methanol | Reflux (~65) | 4-6 | 90-95 |
| 2 | N-Alkylation | (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, 2-(2-Thienyl)ethyl tosylate, K₂HPO₄ | Toluene | 90-110 | 24-30 | 80-85 |
| 3 | Cyclization & Salt Formation | Intermediate from Step 2, Formaldehyde, H₂SO₄ | Acetic Acid, Acetone | 50-60 | 3-5 | 85-90 |
Experimental Protocols
Step 1: Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate
This protocol describes the Fischer esterification of the starting amino acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-15 volumes) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester as an oil. The product can be used in the next step without further purification if the purity is deemed sufficient.
Step 2: Synthesis of (S)-Methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate
This protocol details the N-alkylation of the amino ester with an activated thiophene derivative.
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (1.0 eq) in toluene (10 volumes).
-
Reagent Addition: Add dipotassium hydrogen phosphate (K₂HPO₄) (2.0-2.5 eq) and 2-(2-thienyl)ethyl tosylate (1.0-1.2 eq).[1]
-
Reaction: Heat the reaction mixture to 90-110°C and stir vigorously for 24-30 hours.[1] Monitor the reaction by TLC or HPLC.
-
Workup: Cool the mixture to room temperature and add water (10 volumes). Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 5 volumes).
-
Washing and Concentration: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
Step 3: Synthesis of Clopidogrel Bisulfate
This final step involves the cyclization to form the thienopyridine ring system and subsequent salt formation.
-
Reaction Setup: Dissolve the crude product from Step 2 in a suitable solvent such as acetic acid.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.5-2.0 eq).
-
Reaction: Heat the mixture to 50-60°C for 3-5 hours.
-
Salt Formation: After cooling, add acetone and then slowly add concentrated sulfuric acid (1.0 eq) while maintaining the temperature below 20°C.
-
Crystallization and Isolation: Stir the mixture to induce crystallization. Filter the resulting solid, wash with cold acetone, and dry under vacuum to afford Clopidogrel Bisulfate as a white crystalline solid. The product purity can be assessed by HPLC and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
References
Application Notes and Protocols for the Use of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides for therapeutic and research applications. Its incorporation can introduce unique structural and functional properties, such as increased proteolytic stability, conformational constraints, and altered receptor binding affinities. As a derivative of phenylglycine, this amino acid presents specific challenges during solid-phase peptide synthesis (SPPS), primarily due to steric hindrance and a high propensity for racemization.
These application notes provide a comprehensive guide to the effective incorporation of this compound into peptide chains using Fmoc/tBu chemistry. The protocols detailed below are designed to maximize coupling efficiency while minimizing the risk of epimerization, ensuring the synthesis of peptides with high stereochemical purity.
Key Challenges and Considerations
The primary obstacle in the utilization of phenylglycine derivatives like this compound is the heightened acidity of the α-proton. This characteristic makes the amino acid susceptible to racemization under the basic conditions often employed during the coupling step of SPPS. The choice of coupling reagent and base is therefore critical to preserving the stereochemical integrity of the final peptide.
Key considerations include:
-
Steric Hindrance: The bulky 2-chlorophenyl side chain can impede coupling reactions, necessitating the use of potent coupling reagents and potentially longer reaction times.
-
Racemization: The α-proton is prone to abstraction by bases, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical purity. The selection of non-nucleophilic, sterically hindered bases is crucial to mitigate this side reaction.
-
Coupling Reagent Selection: The choice of coupling reagent directly impacts both the reaction rate and the level of racemization. Urionium/aminium-based reagents, particularly those that form less reactive active esters, are generally preferred.
Data Presentation: Minimizing Racemization
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) | Racemization Level |
| COMU | TMP | >99 | Very Low |
| COMU | DMP | >99 | Very Low |
| DEPBT | TMP | >99 | Very Low |
| DEPBT | DMP | >99 | Very Low |
| HATU | DIPEA | 95 | Moderate |
| HBTU | DIPEA | 93 | Moderate to High |
| DIC/HOBt | DIPEA | 90 | High |
Data adapted from studies on phenylglycine-containing model peptides and is intended as a guideline. Abbreviations: COMU - (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT - 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU - N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; DIC - N,N'-Diisopropylcarbodiimide; HOBt - Hydroxybenzotriazole; TMP - 2,4,6-Trimethylpyridine (Collidine); DMP - 2,6-Dimethylpyridine (Lutidine); DIPEA - N,N-Diisopropylethylamine.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., COMU, DEPBT)
-
Base (e.g., TMP, DMP)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Equipment:
-
Fritted syringe reaction vessel
-
Shaker or agitator
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in a fritted syringe reaction vessel. b. Add DMF (approx. 10 mL/g of resin) to swell the resin. c. Gently agitate for at least 1 hour. d. Drain the DMF.
-
Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate for 5-10 minutes. c. Drain the solution. d. Repeat the deprotection step for another 5-10 minutes. e. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a suitable coupling reagent (e.g., HATU, 3 equivalents) in DMF. b. Add a base (e.g., DIPEA, 6 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Wash the resin with DMF (3-5 times).
-
Kaiser Test (Optional): a. Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
Protocol 2: Incorporation of this compound
This is the critical step for incorporating this compound with minimal racemization.
-
Activation and Coupling: a. In a separate vial, dissolve Fmoc-(S)-2-amino-2-(2-chlorophenyl)acetic acid (3 equivalents) and COMU or DEPBT (3 equivalents) in DMF. b. Add TMP or DMP (6 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.
-
Monitoring the Coupling Reaction: a. Perform a Kaiser test after the initial coupling time. If the test is positive (blue beads), a second coupling is necessary. b. For the second coupling, repeat the activation and coupling steps with fresh reagents.
Protocol 3: Peptide Cleavage and Purification
-
Final Deprotection and Washing: a. After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage from Resin: a. Add the cleavage cocktail to the dry resin. b. Agitate the mixture for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the peptide pellet under vacuum. d. Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA). e. Purify the peptide by reverse-phase HPLC. f. Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using (S)-2-Amino-2-(2-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides for therapeutic and research applications. Its incorporation can impart unique structural and functional properties to peptides, including increased proteolytic stability, conformational constraints, and altered receptor binding affinities.[1] However, as a phenylglycine derivative, it is susceptible to racemization during the coupling step of solid-phase peptide synthesis (SPPS).[1] This document provides detailed protocols for the efficient and stereochemically pure incorporation of this compound into peptide chains using Fmoc/tBu chemistry, with a special focus on minimizing epimerization.
The primary challenge in the incorporation of phenylglycine and its derivatives is the increased acidity of the α-proton, which can lead to epimerization under the basic conditions typically used in the coupling step. Research has demonstrated that the choice of coupling reagent and base is critical to maintaining stereochemical integrity.[1]
Data Presentation: Minimizing Racemization
The selection of appropriate coupling reagents and bases is paramount to suppress racemization of this compound during SPPS. The following table summarizes the effectiveness of various coupling reagents and bases in minimizing racemization during the incorporation of Fmoc-protected phenylglycine derivatives. The data is adapted from studies on structurally similar phenylglycine-containing model peptides and provides a reliable guide for achieving high stereochemical purity.
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) | Racemization Level |
| COMU | TMP | >99 | Very Low |
| COMU | DMP | >99 | Very Low[1] |
| DEPBT | TMP | >99 | Very Low[1] |
| DEPBT | DMP | >99 | Very Low[1] |
| HATU | DIPEA | ~92 | Significant[1] |
| HBTU | DIPEA | <92 | Significant[2] |
| PyBOP | DIPEA | <92 | Significant[2] |
Abbreviations: COMU - (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT - 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU - N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; PyBOP - (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; TMP - 2,4,6-Collidine; DMP - 2,6-Lutidine; DIPEA - N,N-Diisopropylethylamine.
Experimental Protocols
This section provides detailed methodologies for the key steps in the solid-phase synthesis of peptides containing this compound. The protocols are based on the widely used Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a fritted syringe or a dedicated peptide synthesis vessel.[3]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) to swell the resin.
-
Gently agitate the resin for at least 30-60 minutes to ensure uniform swelling.[1]
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.
Protocol 3: Coupling of Fmoc-(S)-2-Amino-2-(2-chlorophenyl)acetic acid
This is the critical step for incorporating this compound with minimal racemization.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(2-chlorophenyl)acetic acid (3 equivalents) and the chosen coupling reagent (e.g., COMU or DEPBT, 3 equivalents) in DMF.[1]
-
Base Addition: Add a sterically hindered base (e.g., TMP or DMP, 6 equivalents) to the activation mixture.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The steric hindrance of the ortho-chloro substituent may necessitate a longer coupling time compared to standard amino acids.[1]
-
Monitoring the Coupling: Take a small sample of the resin beads and perform a Kaiser test. A yellow or colorless result indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
Protocol 4: Iterative Synthesis Cycle
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3 for standard amino acids, with appropriate coupling reagents like HCTU/DIPEA and shorter coupling times of 1-2 hours) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Protocol 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Strategy to mitigate racemization during SPPS of phenylglycine derivatives.
References
Application Notes and Protocols for Derivatization Reactions of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[1] The derivatization of this molecule is essential for various analytical and synthetic purposes. Analytically, derivatization is employed to enable or enhance separation and detection by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Synthetically, derivatization, particularly N-alkylation, is a fundamental step in the construction of more complex active pharmaceutical ingredients.
These application notes provide detailed protocols for the primary derivatization reactions of this compound, covering both analytical and synthetic applications. The methodologies are presented with quantitative data and visual workflows to aid in experimental design and execution.
Analytical Derivatization
The primary goals of analytical derivatization of this compound are to facilitate chiral separation for enantiomeric purity assessment and to improve volatility for gas chromatographic analysis.
Chiral Derivatization for HPLC Analysis
For the determination of enantiomeric purity, this compound can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[2][3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used reagent for this purpose.[3][4]
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
This protocol is a general method for the derivatization of amino acids for chiral analysis by HPLC.
Materials:
-
This compound sample
-
1% (w/v) Marfey's Reagent (FDAA) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC grade water and acetonitrile
Procedure:
-
Prepare a solution of the amino acid sample in 100 µL of 1 M sodium bicarbonate. The typical sample amount is approximately 50 nmol.[4]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[4]
-
Incubate the mixture at 40 °C for 1 hour in the dark.[4]
-
Cool the reaction mixture to room temperature.[4]
-
Neutralize the reaction by adding 100 µL of 2 M HCl.[4]
-
Evaporate the acetone from the sample.
-
Dilute the sample with the mobile phase for HPLC analysis.[4]
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile[4]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a typical starting point.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 340 nm[4]
Data Presentation
| Parameter | Value | Reference |
| Sample Amount | ~50 nmol | [4] |
| Derivatizing Agent | 1% (w/v) FDAA in acetone (200 µL) | [4] |
| Reaction Time | 1 hour | [4] |
| Reaction Temperature | 40 °C | [4] |
| HPLC Column | C18 reversed-phase | [4] |
| Detection Wavelength | 340 nm | [4] |
Experimental Workflow
Caption: Workflow for chiral analysis of this compound by HPLC after derivatization with Marfey's reagent.
Derivatization for GC Analysis
For GC analysis, the polar amino and carboxyl groups of this compound must be derivatized to increase volatility. Common methods include silylation and a two-step esterification/acylation.
Experimental Protocol: Esterification followed by Acylation
This protocol is a general method for preparing amino acid derivatives for GC analysis.
Materials:
-
Dried this compound sample (10-100 µg)
-
3 M HCl in methanol
-
Ethyl acetate
-
Pentafluoropropionic anhydride (PFPA)
-
Suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane)
Procedure:
-
Esterification:
-
Place the dried amino acid sample in a reaction vial.
-
Add 200 µL of 3 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried residue.
-
Seal the vial and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Data Presentation
| Step | Reagents | Temperature | Time | Reference |
| Esterification | 3 M HCl in methanol | 80 °C | 60 min | |
| Acylation | Ethyl acetate, PFPA | 65 °C | 30 min |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound after a two-step derivatization.
Synthetic Derivatization
The most significant synthetic derivatization of this compound is its N-alkylation to form a key intermediate for the synthesis of Clopidogrel. This typically involves the reaction of the methyl ester of the amino acid with an activated thiophene ethanol derivative.
N-Alkylation for Clopidogrel Intermediate Synthesis
This reaction involves the nucleophilic substitution of a leaving group on the thiophene derivative by the amino group of this compound methyl ester.
Experimental Protocol: N-Alkylation with 2-(2-Thienyl)ethyl tosylate
This protocol describes a large-scale synthesis of a Clopidogrel intermediate.
Materials:
-
(S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester (130 kg)[2]
-
2-(2-Thienyl) ethyl tosylate in toluene (from previous step, in 250 L toluene)[2]
-
Dipotassium hydrogen phosphate (336.81 kg)[2]
-
Toluene
-
Water
-
Aqueous HCl
Procedure:
-
To the toluene solution containing 2-(2-Thienyl) ethyl tosylate, add dipotassium hydrogen phosphate and (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester.[2]
-
Stir the reaction mixture for 30 hours at 100°C.[2]
-
Cool the mixture to 30 °C and add toluene (380 L) and water (1125 L).[2]
-
Separate the layers and extract the aqueous phase with toluene (100 L).[2]
-
Combine the organic phases and wash with water (250 L).[2]
-
To the clear organic layer, add aqueous HCl (64 L) at 10 °C.[2]
-
Stir for 1 hour, filter the separated solid at 35 °C, and wash with toluene (100 L) to obtain the hydrochloride salt of the product.[2]
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| (S)-amino-(2-chlorophenyl)-acetic acid methyl ester (130 kg) | 2-(2-Thienyl) ethyl tosylate | K₂HPO₄ (336.81 kg) | Toluene | 100 °C | 30 h | Not explicitly stated for this step, but part of a multi-step synthesis. | [2] |
Synthetic Pathway
Caption: N-Alkylation of this compound methyl ester to form a key Clopidogrel intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 4. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
Analytical methods for the quantification of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
An overview of the analytical methods for the quantification of the chiral compound (S)-2-Amino-2-(2-chlorophenyl)acetic acid is provided below. This document is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for various analytical techniques.
This compound is a glycine derivative and a significant chiral building block in pharmaceutical synthesis.[1] The stereochemistry of such molecules can profoundly influence their biological activity, pharmacological properties, and toxicity.[2] Therefore, the accurate enantioselective quantification of the (S)-enantiomer is critical to ensure the efficacy and safety of any resulting drug products.[3]
A variety of analytical techniques can be employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[4] The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs.[4]
Quantitative Data Summary
The selection of an analytical method for the quantification of this compound requires careful consideration of several factors. The following table summarizes and compares the key features of the most prevalent techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a mobile phase and a stationary phase (chiral or achiral).[4] | Separation of volatile derivatives based on boiling points and interaction with a stationary phase, followed by mass-based detection.[4] | Separation based on the differential migration of ions in an electric field, often using a chiral selector in the buffer.[4] |
| Derivatization | Not required for direct analysis on a chiral column.[5] Pre-column derivatization with a chiral agent (e.g., Marfey's reagent) allows separation on a standard achiral column.[3] | Mandatory to increase volatility and thermal stability of the amino acid.[4][6] | Often not required, but can be used to enhance detection sensitivity (e.g., for fluorescence detection).[7] |
| Sensitivity | High (UV, Fluorescence, or MS detection). MS detection offers the highest sensitivity and accuracy.[][9] | Very high, especially with Selected Ion Monitoring (SIM) mode.[4] | Very high, particularly with Laser-Induced Fluorescence (LIF) detection.[7] |
| Sample Volume | Typically in the microliter range (µL).[4] | Requires sufficient sample for derivatization and injection.[4] | Very low, typically in the nanoliter (nL) range.[4][10] |
| Throughput | Moderate; can be improved with Ultra-High-Performance Liquid Chromatography (UHPLC).[11] | Lower, due to the required derivatization steps and longer run times. | High, due to fast separation times.[10] |
| Key Advantage | Robust, versatile, and widely available. Direct chiral separation is possible.[2] | High sensitivity and structural confirmation from mass spectra.[6] | High separation efficiency, minimal sample and reagent consumption.[4][12] |
Application Notes and Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Method 1: Direct Enantioselective Quantification by Chiral HPLC
Application Note: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the direct separation and quantification of enantiomers without derivatization.[2] This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For polar, underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are particularly effective.[5][13] This method is robust, highly accurate, and avoids the potential for side reactions or incomplete reactions associated with derivatization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 9. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 10. Capillary Electrophoresis in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical applications of amino acid detection by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Topic: Chiral HPLC Analysis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
An Application Note for the Pharmaceutical Industry
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Clopidogrel. The enantiomeric purity of this intermediate is a crucial quality attribute, as the pharmacological activity and potential toxicity can be enantiomer-specific. This application note details a robust and direct High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which allows for the direct separation of the enantiomers without the need for prior derivatization, ensuring accuracy and efficiency in quality control and drug development processes.
Principle of Chiral Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating enantiomers.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[2] For polar, underivatized amino acids like 2-Amino-2-(2-chlorophenyl)acetic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[2][3] These CSPs, such as those based on teicoplanin, possess multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that create a complex three-dimensional structure.[3][4] This structure allows for stereospecific interactions—including hydrogen bonding, ionic interactions, and steric repulsion—with the analyte enantiomers, leading to different retention times and enabling their separation and quantification.[4]
Experimental Protocol
This protocol provides a direct method for the enantiomeric analysis of this compound.
Instrumentation and Materials
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
-
Chiral HPLC Column : An Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP is recommended.[2][3]
-
Reagents :
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
Formic acid (ACS reagent grade)
-
Diethylamine (ACS reagent grade)
-
-
Standards :
-
This compound reference standard
-
Racemic (R/S)-2-Amino-2-(2-chlorophenyl)acetic acid for system suitability testing
-
Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized for the specific system in use.
| Parameter | Recommended Setting |
| Mobile Phase | Methanol/Water (98:2 v/v) with 50 mM Formic Acid and 25 mM Diethylamine[2] |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C[2] |
| Detection | UV at 220 nm[5] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 20 minutes |
Sample and Standard Preparation
-
Standard Solution (1 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
System Suitability Solution (Racemic Mixture) : Prepare a 1 mg/mL solution of racemic (R/S)-2-Amino-2-(2-chlorophenyl)acetic acid in the mobile phase. This solution is used to confirm the resolution of the two enantiomers.
-
Sample Solution : Prepare the sample to be tested at a concentration of approximately 1 mg/mL using the mobile phase as the diluent.
-
Filtration : Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[2][6]
Analysis Procedure
-
System Equilibration : Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[2]
-
System Suitability Test : Inject the racemic standard solution to verify the retention times, elution order, and resolution between the (S) and (R) enantiomers. The resolution should be greater than 1.5.
-
Analysis : Inject the prepared sample solution and record the chromatogram.
-
Identification : Identify the peaks corresponding to the (S) and (R) enantiomers by comparing their retention times with those from the standard injection.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid (CAS: 141315-50-6). This non-proteinogenic amino acid is a critical chiral building block, notably in the synthesis of antithrombotic agents like clopidogrel.[1]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution
Question: We are employing an enzymatic kinetic resolution to separate the (S)-enantiomer from a racemic mixture, but the enantiomeric excess of our final product is consistently below the required specification (>99%). What are the potential causes and solutions?
Answer: Achieving high enantiomeric excess is crucial for the efficacy of the final active pharmaceutical ingredient.[1] Several factors can contribute to low e.e. during enzymatic resolution on a large scale.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Actions |
| Suboptimal Enzyme Activity/Stability | - Verify pH and Temperature: Ensure the pH and temperature of the reaction mixture are maintained at the optimal conditions for the specific enzyme used (e.g., Penicillin G Acylase).[2][3] - Agitation: Use low-shear agitation to prevent enzyme denaturation, or consider using an immobilized enzyme which can also be recycled.[3] - Inhibitors: Test raw materials for the presence of heavy metals or other potential enzyme inhibitors.[3] |
| Incomplete Reaction | - Monitoring: Implement in-process monitoring (e.g., HPLC) to track the reaction progress and ensure it goes to ~50% conversion for optimal resolution. - Enzyme Loading: Re-evaluate the enzyme loading for the scaled-up batch size. |
| Inefficient Separation of Enantiomers | - pH Adjustment for Precipitation: Carefully control the pH adjustment to selectively precipitate the unreacted N-acylated enantiomer, leaving the desired (S)-amino acid in the solution.[2][4] - Solvent Selection: Optimize the solvent system used for extraction or crystallization to maximize the separation of the two enantiomers. |
Issue 2: Inconsistent Yields and Increased Impurity Profile Upon Scale-Up
Question: Our lab-scale synthesis of this compound provides consistent yields and a clean impurity profile. However, upon scaling up to a pilot plant, we are observing variable yields and the emergence of new impurities. How can we address this?
Answer: The transition from lab to pilot scale often introduces challenges related to mass and heat transfer, which can significantly impact reaction outcomes.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Actions |
| Inefficient Mixing and "Hot Spots" | - Agitator Optimization: Optimize the agitator design and speed to ensure homogeneous mixing in the larger reactor volume.[3] - Temperature Control: Implement a robust heating/cooling system with multiple temperature probes to maintain a consistent temperature profile throughout the reactor.[3] |
| Longer Reaction Times | - Re-optimization: Re-optimize reaction parameters such as temperature and reaction time for the pilot scale to minimize the formation of degradation products.[3] |
| Raw Material Variability | - Quality Control: Establish stringent quality control specifications for all starting materials and intermediates at the larger scale.[3] |
| Inefficient Heat Removal | - Reactor Design: Utilize a jacketed reactor with an appropriate heat transfer fluid to efficiently manage the heat of reaction.[3] |
Issue 3: Poor Crystal Quality and Polymorphism
Question: During the final crystallization step, we are struggling with the formation of fine particles, oils, or an undesired polymorph of this compound. What strategies can we implement to control crystallization?
Answer: Controlling the crystallization process is critical for obtaining a stable product with the desired physical properties for downstream processing.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Actions |
| Rapid Cooling or Anti-Solvent Addition | - Controlled Cooling: Implement a gradual and controlled cooling profile. - Seeding: Introduce seed crystals of the desired polymorph to promote controlled crystal growth.[3] |
| High Concentration of Impurities | - Pre-purification: Ensure the purity of the material entering the crystallization step is high to prevent impurities from inhibiting crystal growth or promoting oiling out.[3] |
| Inadequate Agitation | - Stirring Optimization: Optimize the stirring speed to promote uniform crystal growth and prevent the formation of agglomerates or oils.[3] |
| Supersaturation Point | - Solvent System: If "oiling out" occurs, consider a different solvent system or a lower crystallization temperature to ensure the solution becomes supersaturated below the melting point of the solid form.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing enantiomerically pure this compound on a large scale?
A1: The large-scale synthesis of chiral non-proteinogenic amino acids typically involves either direct asymmetric synthesis or the resolution of a racemic mixture.[1][5] For this compound, a common and scalable approach is the enzymatic kinetic resolution of a racemic precursor, such as N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid, using an enzyme like Penicillin G Acylase.[2] This method is highly selective and operates under mild conditions.
Q2: How does the surface-area-to-volume ratio impact the synthesis when scaling up?
A2: As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This can lead to challenges in controlling the temperature of exothermic or endothermic reactions. For exothermic processes, inefficient heat removal can cause temperature spikes, leading to side reactions, impurity formation, and potential safety hazards.[3]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the final product quality?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity (e.e.) of the final product.[4] HPLC can also be used to monitor the reaction progress and to profile impurities. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and diastereomeric purity of intermediates.[2]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: The synthesis may involve hazardous reagents such as sodium cyanide if a Strecker synthesis route is used to form the initial racemic mixture.[2][3] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). A thorough process safety assessment should be conducted before scaling up to identify and mitigate potential hazards.
Experimental Workflows and Diagrams
Enzymatic Kinetic Resolution Workflow
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic mixture of N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.
Caption: Workflow for enzymatic kinetic resolution.
Scale-Up Troubleshooting Logic
This diagram outlines the logical steps for troubleshooting common issues encountered during the scale-up of the synthesis.
Caption: Logical flow for troubleshooting scale-up issues.
References
Technical Support Center: Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity in the synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid, a key intermediate in the production of pharmaceuticals like Clopidogrel.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common industrial methods involve the synthesis of a racemic mixture of 2-Amino-2-(2-chlorophenyl)acetic acid, followed by chiral resolution. The primary racemic synthesis is the Strecker synthesis.[1] The resolution of the racemate is then typically achieved through enzymatic kinetic resolution or diastereomeric salt formation.[2][3]
Q2: What is the Strecker synthesis and what are its main stages?
A2: The Strecker synthesis is a method to produce α-amino acids from an aldehyde (in this case, 2-chlorobenzaldehyde).[4][5] The process occurs in two main stages:
-
α-Aminonitrile Formation: 2-chlorobenzaldehyde reacts with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(2-chlorophenyl)acetonitrile.[6][7]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the racemic 2-Amino-2-(2-chlorophenyl)acetic acid.[6][7]
Q3: What is enzymatic kinetic resolution and why is it used?
A3: Enzymatic kinetic resolution is a technique that uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[2][8] This method is highly effective for obtaining the enantiomerically pure this compound, which is crucial for its use in pharmaceuticals where specific stereochemistry is required for biological activity.[9]
Q4: What are the critical parameters to control for optimizing the yield?
A4: Key parameters to control for yield optimization include reaction temperature, pH, reaction time, and the stoichiometry of reactants. For enzymatic resolutions, enzyme activity, concentration, and the choice of solvent are also critical factors.[10]
Troubleshooting Guides
Issue 1: Low Yield in Strecker Synthesis
Q: My Strecker synthesis of racemic 2-Amino-2-(2-chlorophenyl)acetic acid is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
A: Low yield in the Strecker synthesis can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Imine Formation: The initial reaction between 2-chlorobenzaldehyde and ammonia to form the imine is an equilibrium reaction.
-
Solution: Ensure a slight excess of the ammonia source (e.g., ammonium chloride) is used to drive the equilibrium towards the imine. The removal of water, for example by using a desiccant, can also favor imine formation.[6]
-
-
Side Reactions of the Aldehyde: 2-chlorobenzaldehyde can undergo side reactions, such as self-condensation or oxidation, which reduce the amount available for the Strecker reaction.
-
Solution: Maintain the reaction temperature at 0-5°C during the addition of the cyanide source to minimize side reactions.[3]
-
-
Incomplete Hydrolysis of the Aminonitrile: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, and incomplete reaction is a common issue.
-
Solution: Ensure a sufficient concentration of strong acid (e.g., concentrated HCl) and an adequate reflux time (typically 4-6 hours) for the hydrolysis step.[11] Monitor the reaction by TLC to confirm the disappearance of the aminonitrile intermediate.
-
-
Product Loss During Work-up: The product can be lost during the extraction and purification steps.
-
Solution: Carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation during isolation. Wash the precipitated product with cold water to minimize dissolution.
-
Issue 2: Low Yield and/or Low Enantiomeric Excess in Enzymatic Resolution
Q: I am experiencing low yield or low enantiomeric excess (e.e.) in the enzymatic resolution of N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid. What should I investigate?
A: Issues with enzymatic resolution often revolve around enzyme activity and reaction conditions. Here are key areas to troubleshoot:
-
Sub-optimal pH: Enzyme activity is highly dependent on pH.[12][13][14][15]
-
Enzyme Deactivation: The enzyme may lose activity due to improper storage, handling, or harsh reaction conditions.
-
Solution: Use a fresh batch of enzyme or verify the activity of your current batch. If using an immobilized enzyme, avoid harsh stirring that can cause shear stress.[9]
-
-
Incomplete Reaction: The reaction may not have reached the ideal 50% conversion for kinetic resolution.
-
Solution: Monitor the reaction progress using HPLC. The reaction should be stopped when approximately 50% of the racemic starting material has been converted.
-
-
Racemization: The desired enantiomer may be racemizing under the reaction conditions, leading to a lower e.e.
-
Solution: Ensure the reaction temperature is maintained at the optimal level for the enzyme (typically 37-40°C for penicillin G acylase) and that the pH does not deviate significantly.[16]
-
-
Product Inhibition: The products of the enzymatic reaction can sometimes inhibit the enzyme's activity.
-
Solution: Consider in-situ product removal techniques if product inhibition is suspected.[10]
-
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Key Reagents/Catalyst | Starting Material | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Strecker Synthesis followed by Enzymatic Resolution | 2-chlorobenzaldehyde, NH₄Cl, NaCN; Immobilized Penicillin G Acylase | Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid | ~40-45% (for the desired enantiomer) | >99% | High enantioselectivity, robust and well-established method. | Multi-step process, theoretical maximum yield is 50% for the desired enantiomer. |
| Strecker Synthesis followed by Diastereomeric Salt Resolution | 2-chlorobenzaldehyde, NH₄Cl, NaCN; Chiral resolving agent (e.g., L-(+)-tartaric acid) | Racemic 2-Amino-2-(2-chlorophenyl)acetic acid | Varies (can be >85% with recycling of the unwanted enantiomer) | >99% | Can achieve high yields with efficient recycling of the undesired enantiomer. | Requires careful optimization of crystallization conditions; can be a trial-and-error process. |
Experimental Protocols
Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
Materials:
-
2-chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
Step 1: Synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 2-chlorobenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
-
To the crude 2-amino-2-(2-chlorophenyl)acetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 12 hours to ensure complete hydrolysis.[9]
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point (approximately pH 6-7) with a sodium hydroxide solution to precipitate the racemic amino acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Kinetic Resolution of N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid
Materials:
-
Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid
-
Immobilized Penicillin G Acylase (PGA)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
Procedure:
-
Prepare a 10% (w/v) aqueous suspension of racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid in a reaction vessel equipped with a pH meter and temperature control.
-
Adjust the pH of the suspension to 8.0 with the 2M NaOH solution.[9]
-
Add the immobilized Penicillin G Acylase (enzyme to substrate ratio of approximately 1:10 w/w).
-
Maintain the reaction temperature at 37°C with constant, gentle stirring.[9]
-
Continuously monitor and maintain the pH at 8.0 by the addition of 2M NaOH.
-
Monitor the reaction progress by HPLC until approximately 50% conversion is achieved (typically 12-18 hours).[9]
-
Once 50% conversion is reached, separate the immobilized enzyme by filtration for potential reuse.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately pH 6.0) with 2M HCl to precipitate the this compound.[9]
-
Cool the mixture to 0-5°C to maximize precipitation, then filter the product.
-
Wash the collected solid with cold deionized water and dry under vacuum.
-
The unreacted (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid remains in the filtrate and can be recovered for racemization and recycling.
Visualizations
Caption: Workflow for the Strecker Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid.
Caption: Workflow for the Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. EP2155756A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 15. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chiral Resolution of 2-Amino-2-(2-chlorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chiral resolution of 2-Amino-2-(2-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of 2-Amino-2-(2-chlorophenyl)acetic acid?
A1: The two most common and effective methods for resolving racemic 2-Amino-2-(2-chlorophenyl)acetic acid are diastereomeric salt crystallization and enzymatic kinetic resolution. Diastereomeric salt crystallization involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation.[1] Enzymatic resolution utilizes the stereoselectivity of an enzyme to selectively react with one enantiomer, enabling the separation of the unreacted enantiomer.[2][3]
Q2: Which chiral resolving agents are recommended for the diastereomeric salt crystallization of 2-Amino-2-(2-chlorophenyl)acetic acid?
A2: For the resolution of 2-Amino-2-(2-chlorophenyl)acetic acid, D-camphorsulfonic acid has been successfully used.[4] Other common resolving agents for similar amino acids include (+)-tartaric acid and (+)-10-camphorsulfonic acid.[1] The choice of resolving agent is critical and may require screening to find the optimal one for your specific conditions.
Q3: What type of enzyme is typically used for the enzymatic resolution of this compound?
A3: Penicillin G acylase is a commonly employed enzyme for the kinetic resolution of N-acyl derivatives of amino acids, including N-phenylacetyl-o-chlorophenylglycine.[5] Immobilized penicillin G acylase is often preferred as it can be easily recovered and reused.[2][3]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved product?
A4: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique separates the enantiomers on a chiral stationary phase, allowing for their quantification.[7] Pre-column derivatization with a reagent like Marfey's reagent can also be used to form diastereomers that can be separated on a standard achiral HPLC column.[6]
Q5: My resolution experiment is resulting in a low yield. How can I improve it?
A5: For diastereomeric salt crystallization, optimizing the stoichiometry of the resolving agent and the crystallization solvent can improve yield. For enzymatic resolutions, ensure the reaction reaches approximately 50% conversion for optimal yield of the desired enantiomer. Also, verify the activity of your enzyme and ensure the reaction conditions (pH, temperature) are optimal.[8]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent choice.- Solution is not supersaturated.- Concentration of substrate/resolving agent is too low. | - Solvent Screening: Test different solvents or solvent mixtures. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[9]- Induce Supersaturation: Slowly cool the solution, evaporate some of the solvent, or add an anti-solvent.[9]- Increase Concentration: Carefully increase the concentration of the amino acid and resolving agent.[9]- Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization.[9] |
| Product oils out instead of crystallizing | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Dilute the Solution: Add more solvent to reduce the concentration.[9]- Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[9]- Solvent Modification: Try a different solvent system.[9] |
| Low enantiomeric excess (e.e.) | - Co-precipitation of the undesired diastereomeric salt.- Inefficient separation of crystals from the mother liquor. | - Recrystallization: Recrystallize the isolated diastereomeric salt one or more times to improve purity.[9]- Optimize Solvent: The solvent system should maximize the solubility difference between the diastereomers.[9]- Thorough Washing: Wash the filtered crystals with a small amount of cold crystallization solvent.[9] |
Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | - Incorrect pH or temperature.- Enzyme deactivation.- Presence of inhibitors in the substrate. | - Optimize Conditions: Ensure the pH and temperature are at the optimal levels for the specific enzyme (e.g., pH 7.5-8.0 and 30-40°C for Penicillin G Acylase).[2]- Enzyme Quality: Use a fresh or properly stored enzyme. Consider purchasing a new batch if deactivation is suspected.[8]- Substrate Purity: Ensure the starting material is free from heavy metals or other potential enzyme inhibitors.[10] |
| Low yield of the desired enantiomer | - Reaction did not reach ~50% conversion.- Product inhibition.- Incomplete separation of product from the reaction mixture. | - Monitor Reaction: Track the reaction progress using HPLC to ensure it is stopped at or near 50% conversion.[3]- Address Inhibition: If product inhibition is known for the enzyme, consider in-situ product removal strategies.[8]- Optimize Separation: Adjust the pH carefully during the separation of the free amino acid and the acylated form to ensure complete precipitation of each.[2] |
| Low enantiomeric excess (e.e.) | - Non-selective enzyme.- Racemization of the starting material or product under reaction conditions. | - Enzyme Selection: Ensure you are using a highly enantioselective enzyme like Penicillin G Acylase.[3]- Control Conditions: Avoid harsh pH or high temperatures that could lead to racemization of the chiral center, which is benzylic and has a more acidic alpha-proton.[11] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol is a starting point based on the resolution of racemic 2-chlorophenylglycine with D-camphorsulfonic acid.[4]
-
Salt Formation:
-
Dissolve racemic 2-Amino-2-(2-chlorophenyl)acetic acid (1 equivalent) and D-camphorsulfonic acid (1 equivalent) in water.
-
Heat the solution to 85°C and stir for 30 minutes.[4]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For further precipitation, cool the mixture in an ice bath.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of the amino acid (approximately pH 7-8) with a base (e.g., NaOH solution) to precipitate the free amino acid.[4]
-
-
Final Product Isolation:
-
Collect the precipitated enantiomerically enriched 2-Amino-2-(2-chlorophenyl)acetic acid by filtration.
-
Wash with cold water and dry under vacuum.
-
Analyze the enantiomeric excess using chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol is based on the resolution of the N-phenylacetyl derivative.[5]
-
N-Acetylation of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid:
-
Dissolve racemic 2-Amino-2-(2-chlorophenyl)acetic acid in an aqueous NaOH solution.
-
Under ice-bath conditions, add phenylacetyl chloride dropwise.
-
Allow the reaction to proceed overnight at room temperature.
-
Adjust the pH to 1-2 with HCl to precipitate the (R,S)-N-phenylacetyl-o-chlorophenylglycine.
-
Filter and dry the solid product.[5]
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic N-phenylacetyl-o-chlorophenylglycine in water and adjust the pH to 8.0 with ammonia water.
-
Add immobilized penicillin G acylase.
-
Stir the reaction at 30°C for approximately 12 hours.[5]
-
-
Separation of Enantiomers:
-
Remove the immobilized enzyme by filtration.
-
Adjust the filtrate to pH 1-2 with concentrated HCl to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine. Filter and dry the solid.
-
The filtrate contains the (S)-2-Amino-2-(2-chlorophenyl)acetic acid. Concentrate the filtrate and adjust to the isoelectric point to precipitate the (S)-enantiomer.[5]
-
-
Hydrolysis of the N-acetylated Enantiomer:
-
Hydrolyze the isolated (R)-N-phenylacetyl-o-chlorophenylglycine using acidic conditions to obtain the (R)-2-Amino-2-(2-chlorophenyl)acetic acid.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low enantiomeric excess in (S)-2-Amino-2-(2-chlorophenyl)acetic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low enantiomeric excess (e.e.) during the synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two main approaches for synthesizing enantiomerically pure this compound:
-
Chiral Resolution: This common method begins with the synthesis of a racemic mixture of the amino acid. The enantiomers are then separated by reacting the mixture with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2] The desired enantiomer is then liberated from the purified diastereomeric salt.[1]
-
Asymmetric Synthesis: This strategy aims to directly synthesize the desired (S)-enantiomer, minimizing the formation of the (R)-enantiomer. Techniques include the Asymmetric Strecker synthesis, which may employ a chiral auxiliary to control the stereochemical outcome of the reaction.[3]
Q2: My final product has a low enantiomeric excess (e.e.). What are the most common causes?
Low e.e. can stem from several issues depending on your synthetic route:
-
For Chiral Resolution:
-
Co-precipitation: The undesired diastereomeric salt may crystallize along with the desired one, which is a common issue.[4]
-
Inadequate Purification: An insufficient number of recrystallization steps for the diastereomeric salt will result in lower purity.[4]
-
Poor Choice of Solvent/Resolving Agent: The solvent system may not provide a sufficient solubility difference between the diastereomers.[4]
-
Racemization: The chiral center may racemize during the liberation step (hydrolysis of the salt) if the conditions (e.g., pH, temperature) are too harsh.
-
-
For Asymmetric Synthesis:
-
Ineffective Stereocontrol: The chiral catalyst or auxiliary may not be providing a high degree of stereochemical induction.
-
Racemization During Workup: Subsequent steps, such as the hydrolysis of an intermediate aminonitrile in a Strecker synthesis, can cause racemization if not performed under carefully controlled conditions.[3]
-
Q3: How can I accurately determine the enantiomeric excess of my sample?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for separating and quantifying enantiomers.[5] An alternative and robust method involves pre-column derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (L-FDAA).[6] This reaction creates a pair of diastereomers which can then be separated and quantified on a standard, achiral reversed-phase column (e.g., C18).[6]
Section 2: Troubleshooting Low Enantiomeric Excess in Chiral Resolution
This section addresses specific problems encountered during chiral resolution via diastereomeric salt crystallization.
Problem: The enantiomeric excess of my product is low (<95%) after isolating the free amino acid.
This is the most frequent issue in chiral resolution. The troubleshooting process should be systematic, starting from the initial crystallization step.
- Recrystallize the salt[4]
- Screen different solvents[4]
- Slow down cooling rate
- Use a seed crystal"]; D --> G[Cause: Racemization During Liberation]; G --> H["Solution: Milder Liberation Conditions
- Adjust pH carefully
- Keep temperature low
- Reduce reaction time"]; F --> I[Re-analyze e.e.]; H --> I; I --> J{Problem Solved?}; J -- No --> F; J -- Yes --> K[End]; Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Q&A
Q: My initial diastereomeric salt has low enantiomeric purity. How can I improve it? A: This indicates co-precipitation of the undesired diastereomer. The most effective solution is to perform one or more recrystallizations of the diastereomeric salt.[4]
| Potential Cause | Recommended Solution |
| Poor Solvent Choice | The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[4] Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or aqueous mixtures). |
| Solution is Too Concentrated | A highly supersaturated solution can lead to rapid precipitation and trapping of impurities. Try using a more dilute solution. |
| Crystallization Occurred Too Quickly | Rapid cooling promotes co-precipitation. Employ a slow, controlled cooling ramp or allow the solution to cool to room temperature slowly before refrigeration. |
| No Seed Crystal Used | Adding a small amount of high-purity seed crystal can promote the crystallization of the desired diastereomer. |
Q: My yield has dropped significantly after multiple recrystallizations. What can I do? A: There is often a trade-off between purity and yield.
| Potential Cause | Recommended Solution |
|---|---|
| Excessive Recrystallizations | Each recrystallization step inevitably leads to some loss of material. Combine the mother liquors from all recrystallization steps, liberate the amino acid, and consider racemizing it for reuse in a subsequent resolution batch. |
| Suboptimal Resolving Agent Stoichiometry | The molar ratio of the resolving agent can impact yield. While 0.5 equivalents are common, optimizing this ratio (e.g., 0.6 to 1.0 eq.) may improve the recovery of the desired diastereomeric salt.[4] |
Section 3: Data Presentation
The efficiency of chiral resolution is highly dependent on the specific combination of the racemic compound, resolving agent, and solvent system. The following table provides a conceptual summary of common resolving agents used for amino acids and the expected outcome.
| Resolving Agent Class | Example | Typical Solvent(s) | Expected Purity Improvement |
| Chiral Acids | (+)-Tartaric Acid, (R)-(-)-Mandelic Acid | Water, Ethanol, Methanol | Can significantly increase e.e. with each recrystallization. |
| Chiral Bases | (-)-Brucine, (S)-1-Phenylethylamine | Ethanol, Isopropanol | Effective for acidic compounds; solubility differences are key. |
| Chiral Amino Alcohols | (-)-Ephedrine | Acetonitrile, THF | Forms complexes that can be separated.[7] |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a conceptual framework. Specific quantities, solvents, and temperatures must be optimized for this compound.
-
Salt Formation:
-
Dissolve the racemic 2-Amino-2-(2-chlorophenyl)acetic acid in a suitable solvent (e.g., aqueous ethanol) with gentle heating.
-
In a separate flask, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same solvent.
-
Add the resolving agent solution to the amino acid solution. Stir the mixture.[1]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility should begin to crystallize.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.[1]
-
-
Purification (Recrystallization):
-
Dissolve the collected crystals in a minimum amount of hot solvent and repeat the slow cooling and filtration process.
-
Repeat this step until a sample of the salt, upon liberation, yields the amino acid with the desired enantiomeric excess.[4]
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution with a dilute acid (e.g., HCl) or base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]
-
Protocol 2: Determination of Enantiomeric Excess by HPLC after Derivatization
This protocol is based on the use of Marfey's reagent.[6]
-
Materials:
-
Sample of 2-Amino-2-(2-chlorophenyl)acetic acid
-
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone, HPLC grade
-
Sodium bicarbonate buffer (1 M)
-
HPLC system with UV detector, C18 reversed-phase column
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of your amino acid sample in 50 mM sodium bicarbonate buffer (pH ~9).
-
-
Derivatization Reaction:
-
To 100 µL of your amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Incubate the mixture in a water bath at 40°C for 1 hour.
-
Cool the reaction to room temperature and quench by adding 20 µL of 1 M HCl.
-
Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA) is typically used.
-
Detection: UV detector set to 340 nm.
-
Analysis: The two enantiomers, now derivatized into diastereomers, will have different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area S - Area R) / (Area S + Area R)] x 100.
-
Section 5: Visualization of Asymmetric Synthesis Workflow
For asymmetric synthesis approaches, low enantiomeric excess typically points to issues with the catalyst, chiral auxiliary, or reaction conditions.
- Reaction Time
- Solvent"]; E --> F{Re-run Reaction & Analyze e.e.}; F -- No Improvement --> G{Screen Different Chiral Ligands/Auxiliaries}; G --> F; F -- Improved --> H{Problem Solved?}; H -- No --> G; H -- Yes --> I[End]; C --> D; Caption: Workflow for troubleshooting asymmetric synthesis.
References
Preventing epimerization of (S)-2-Amino-2-(2-chlorophenyl)acetic acid during peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of (S)-2-Amino-2-(2-chlorophenyl)acetic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly susceptible to epimerization during peptide coupling?
A1: this compound is a derivative of phenylglycine. The α-proton (the hydrogen atom on the chiral carbon) is benzylic, making it more acidic and thus more susceptible to abstraction by a base.[1] The resulting carbanion can be stabilized by the adjacent aryl side chain group, which increases the likelihood of epimerization.[2] This structural feature makes this amino acid and its derivatives particularly prone to loss of stereochemical integrity during the activation step of peptide coupling.[1][2]
Q2: What are the primary mechanisms of epimerization during peptide synthesis?
A2: There are two main mechanisms for epimerization during peptide synthesis:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to racemization. Subsequent nucleophilic attack by the amino group of the incoming amino acid can then yield a mixture of diastereomeric peptides.[3][4]
-
Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid, leading to the formation of a carbanion. Reprotonation of this planar intermediate can occur from either face, resulting in epimerization.[2][5]
Q3: Which factors in my experimental setup can contribute to increased epimerization?
A3: Several factors can influence the extent of epimerization:
-
Coupling Reagents: Carbodiimide reagents like DCC and EDC can lead to significant epimerization, especially in the absence of additives.[6][7] Uronium/aminium-based reagents like HBTU and HATU can also promote epimerization, particularly when used with strong bases.[1]
-
Bases: The strength and steric hindrance of the base play a crucial role. Strong, non-hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase the rate of epimerization.[1]
-
Solvents: Polar solvents such as Dimethylformamide (DMF) can increase the rate of epimerization.[6]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[1][6] It is generally advisable to perform coupling reactions at room temperature or below.[1]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased formation of the oxazolone intermediate and consequently more epimerization.[8]
Troubleshooting Guide
Problem: I am observing significant epimerization of this compound in my peptide coupling reaction.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known to suppress epimerization. Recommended options include COMU, HDMC, or DEPBT.[1] Ynamide-based coupling reagents have also shown promise in suppressing epimerization.[9][10] |
| Strong, Non-hindered Base | Replace strong bases like DIPEA with a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][8] In some cases, the weaker base N-methylmorpholine (NMM) may also be a suitable alternative.[7] |
| Suboptimal Additives | Ensure the use of additives that can suppress epimerization. 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and OxymaPure are effective at minimizing racemization, especially when using carbodiimide coupling reagents.[4][6][7] The combination of CuCl₂ and HOBt has also been shown to be effective.[4][11] |
| High Reaction Temperature | Conduct the coupling reaction at a lower temperature, such as 0 °C or room temperature.[6] |
| Polar Solvent | If solubility allows, consider using a less polar solvent or a solvent mixture. Chloroform/trifluoroethanol mixtures have been reported to suppress epimerization.[6] |
| Prolonged Pre-activation | Minimize the pre-activation time of the amino acid with the coupling reagent before adding the amine component. Ideally, the activated species should be generated in situ.[8] |
Quantitative Data on Epimerization
Table 1: Effect of Coupling Reagents and Bases on Epimerization of Phenylglycine Derivatives
| Coupling Reagent | Base | % Desired Diastereomer | Reference |
| HBTU | DIPEA | Low (significant epimerization) | [1] |
| HATU | DIPEA | Low (significant epimerization) | [1] |
| COMU | TMP | >98% | [1] |
| HDMC | TMP | >98% | [1] |
| DEPBT | Tertiary Amine | High (suppresses racemization) | [1] |
Table 2: Epimerization during Activation with Different Carbodiimides in the Presence of HOAt
| Coupling Reagent | % Epimerization | Reference |
| EDC/HOAt | 29.8% | [5] |
| EDC-HCl/HOAt | 24.1% | [5] |
| DIC/HOAt | 4.2% | [5] |
Experimental Protocols
Protocol 1: Peptide Coupling using COMU and TMP to Minimize Epimerization
This protocol is intended for manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washing steps (typically with DMF), ensure the resin is well-swollen in DMF.
-
Activation Solution Preparation: In a separate, dry reaction vessel, dissolve 3 equivalents of Fmoc-(S)-2-Amino-2-(2-chlorophenyl)acetic acid and 3 equivalents of COMU in DMF.
-
Coupling Reaction: Add the activation solution to the resin. Immediately add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the reaction vessel.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Peptide Coupling using DEPBT to Suppress Epimerization
This protocol is suitable for both solid-phase and solution-phase synthesis. The following is for SPPS.
-
Resin Preparation: After Fmoc deprotection and thorough washing, suspend the resin in DMF (approximately 10 mL per gram of resin).
-
Reagent Addition: Add 1.5 equivalents of Fmoc-(S)-2-Amino-2-(2-chlorophenyl)acetic acid to the resin suspension.
-
Base Addition: Add 3 equivalents of a suitable tertiary amine base (e.g., DIPEA or TEA). For highly sensitive couplings, a weaker base may be considered.
-
Coupling Activation: Add 1.5 equivalents of DEPBT to the reaction mixture.
-
Reaction and Washing: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion. Upon completion, wash the resin extensively with DMF.
Visual Guides
Caption: Mechanism of epimerization during peptide coupling.
Caption: Recommended workflow for minimizing epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. bachem.com [bachem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-Amino-2-(2-chlorophenyl)acetic acid Purification
Welcome to the technical support center for the purification of (S)-2-Amino-2-(2-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main techniques for purifying this compound and resolving its enantiomers are:
-
Recrystallization: A fundamental technique for purifying the final solid product.
-
Diastereomeric Salt Formation and Fractional Crystallization: A classical method for resolving the racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts with different solubilities.[1][2]
-
Enzymatic Kinetic Resolution (EKR): Utilizes the stereoselectivity of an enzyme, such as Penicillin G acylase, to selectively react with one enantiomer in the racemic mixture, allowing for their separation.[1][3][4]
Q2: How can I assess the enantiomeric purity of my purified product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the enantiomeric excess (e.e.) of your product.[5] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.[6]
Q3: What are some common impurities I might encounter?
A3: Impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include the opposite (R)-enantiomer, unreacted starting materials from the synthesis (e.g., 2-chlorobenzaldehyde), and by-products from the synthetic route used.[7] Residual solvents from the purification process can also be present.
Q4: Is derivatization necessary for chiral HPLC analysis?
A4: Not always. Direct analysis on a chiral stationary phase, such as a macrocyclic glycopeptide-based column, is often preferred to avoid additional sample preparation steps.[8] However, if direct methods are unsuccessful, derivatization of the amino group can enhance chiral recognition on certain columns.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form | - Solution is not supersaturated (too much solvent).- Cooling too rapidly.- Lack of nucleation sites. | - Gently evaporate some solvent to increase concentration.- Allow the solution to cool slowly and undisturbed.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[9][10] |
| Product "oils out" | - The solution is supersaturated at a temperature above the compound's melting point in the solvent.- High concentration of impurities.- Inappropriate solvent choice.- Cooling too quickly. | - Reheat the solution and add more solvent.- Try a different solvent or a solvent mixture.- Ensure the crude product is as pure as possible before recrystallization.- Allow for slow, controlled cooling.[7][11] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent to dissolve the product.- Preheat the filtration apparatus to prevent cooling.- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[9] |
| Poor Purity | - Impurities co-crystallized with the product.- Cooling was too rapid, trapping impurities. | - Ensure the chosen solvent has a steep solubility curve for the product (dissolves well when hot, poorly when cold) and a different solubility profile for the impurity.- Allow the solution to cool slowly to promote the formation of a pure crystal lattice.[9] |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystallization of diastereomeric salt | - Inappropriate solvent choice.- Solution is too dilute.- Lack of supersaturation. | - Screen different solvents or solvent mixtures. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[11]- Increase the concentration of the amino acid and resolving agent.- Achieve supersaturation by slow cooling, partial solvent evaporation, or adding an anti-solvent.[11] |
| Low yield of the desired diastereomer | - Suboptimal stoichiometry of the resolving agent.- The solubility of both diastereomeric salts is too high in the chosen solvent. | - Optimize the molar ratio of the resolving agent to the racemic mixture.[11]- Screen for a solvent system where the desired diastereomeric salt has lower solubility. |
| Low enantiomeric excess (e.e.) | - Insufficient difference in solubility between the two diastereomeric salts.- Co-precipitation of both salts. | - Perform multiple recrystallizations of the diastereomeric salt.- Optimize the crystallization conditions (e.g., cooling rate, temperature). |
| Difficulty liberating the free amino acid from the salt | - Incomplete salt breaking.- The free amino acid is soluble in the aqueous solution. | - Ensure the pH is adjusted correctly to fully neutralize the resolving agent and precipitate the free amino acid.- Adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water.[7] |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Solution(s) |
| Low yield (<50% conversion) | - Incomplete reaction.- Enzyme deactivation.- Suboptimal reaction conditions (pH, temperature). | - Monitor the reaction progress by HPLC to ensure it reaches ~50% conversion.- Use a fresh or properly stored immobilized enzyme.- Optimize the pH and temperature for the specific enzyme being used.[3] |
| Low enantiomeric excess (e.e.) | - Poor enzyme selectivity.- Racemization of the substrate or product.- Presence of enzyme-inhibiting impurities. | - Screen different enzyme preparations for higher enantioselectivity.- Ensure the reaction pH and temperature do not promote racemization.- Use highly pure starting materials.[3] |
| Difficulty separating the product and unreacted substrate | - Similar solubility profiles.- Inefficient extraction procedure. | - Optimize the pH adjustment and extraction solvent to exploit solubility differences between the acylated and free amino acid. |
| Decreased enzyme activity upon reuse | - Shear stress from aggressive agitation.- Presence of heavy metals or other inhibitors in the raw materials. | - Use a low-shear agitator or ensure gentle mixing.- Test all solutions for potential enzyme inhibitors.[7] |
Chiral HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- High flow rate. | - Select a CSP known to be effective for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Teicoplanin).- Adjust the mobile phase composition (organic modifier, buffer, additives) to optimize interactions.- Reduce the flow rate to increase interaction time with the CSP.[8] |
| Peak tailing | - Secondary interactions with the stationary phase (e.g., residual silanols).- Insufficient buffering of the mobile phase. | - Use a modern, well-end-capped column.- Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions.- Ensure adequate buffer concentration to maintain a constant ionization state of the analyte.[12] |
| Shifting retention times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and operate within the recommended pH range for the column.[8][13] |
| Ghost peaks | - Late elution from a previous injection.- Contaminants in the mobile phase or sample. | - Ensure the run time is long enough to elute all components.- Filter all samples and mobile phases before use. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different purification and resolution methods. Note that optimal conditions and results will vary depending on the specific experimental setup.
| Method | Key Reagents/Conditions | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase, pH 7.8-8.0, 37°C | ~45% (theoretical max is 50%) | >99% | [4] |
| Diastereomeric Salt Crystallization | (+)-10-Camphorsulfonic acid, Methanol/Water | Dependent on optimization | High, requires optimization | [2] |
| Diastereomeric Salt Crystallization | (+)-Tartaric acid, Ethanol/Water | Dependent on optimization | High, requires optimization | [2] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-10-Camphorsulfonic Acid
-
Dissolution: In a suitable flask, dissolve 1 equivalent of racemic 2-Amino-2-(2-chlorophenyl)acetic acid in a minimal amount of a heated mixture of methanol and water. In a separate flask, dissolve 0.5-1.0 molar equivalents of (+)-10-Camphorsulfonic acid in the same hot solvent mixture.
-
Salt Formation: Slowly add the resolving agent solution to the amino acid solution with constant stirring. Stir the mixture at an elevated temperature for 1-2 hours.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5°C) to induce crystallization. Allow crystallization to proceed for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of Free Amino Acid: Suspend the collected crystals in deionized water. Adjust the pH to the isoelectric point of the amino acid (approximately 6.0) with a suitable base (e.g., 1 M NaOH) to precipitate the free (S)-enantiomer.
-
Final Isolation and Analysis: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Determine the yield and measure the enantiomeric excess using chiral HPLC.[2]
Protocol 2: Enzymatic Kinetic Resolution
-
Substrate Preparation (N-Acetylation): Acetylate the racemic 2-Amino-2-(2-chlorophenyl)acetic acid using acetic anhydride to form N-Acetyl-(DL)-2-amino-2-(2-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis: Prepare a suspension of the N-acetylated racemic mixture (e.g., 10 g) in a phosphate buffer (0.1 M, pH 7.8, 100 mL).
-
Enzyme Addition: Add immobilized Penicillin G Acylase (e.g., 2 g) to the suspension.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 37°C). Monitor the reaction progress by HPLC until approximately 50% conversion is reached (typically 5-6 hours). The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer.
-
Enzyme Removal: Filter off the immobilized enzyme for reuse.
-
Separation: The filtrate now contains the free (S)-amino acid and the unreacted N-acetylated (R)-amino acid. Acidify the filtrate to pH 2 with 6 M HCl to precipitate the unreacted (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid. Collect the precipitate by filtration.
-
Deprotection: Reflux the obtained (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid in 6 M HCl for 4-6 hours to remove the acetyl group.
-
Isolation of (R)-enantiomer: Cool the reaction mixture and neutralize it to the isoelectric point to precipitate the (R)-2-Amino-2-(2-chlorophenyl)acetic acid. The desired (S)-enantiomer remains in the filtrate from step 6. Adjust the pH of this filtrate to the isoelectric point to precipitate the (S)-amino acid.[4]
Visualizations
Caption: Workflow for Chiral Resolution and Purification.
Caption: Troubleshooting Logic for Recrystallization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: (S)-2-Amino-2-(2-chlorophenyl)acetic acid and its Derivatives
Welcome to the technical support center for (S)-2-Amino-2-(2-chlorophenyl)acetic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and analysis of this compound and its derivatives.
| Issue Observed | Potential Cause | Recommended Action |
| Loss of Optical Purity / Appearance of a Second Peak in Chiral HPLC | Racemization: The alpha-proton on the chiral center is benzylic and acidic, making it susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity.[1][2] | pH Control: Maintain the pH of solutions in the acidic to neutral range (pH < 7). Avoid exposure to strong bases. Temperature: Perform reactions at room temperature or below, as higher temperatures can accelerate racemization.[1] Solvent Choice: While less critical, consider that highly polar solvents may increase the rate of racemization in some instances.[1] |
| Precipitation or Cloudiness in Solution | Poor Solubility / pH Shift: The compound's solubility is pH-dependent. A shift in pH due to atmospheric CO₂ or interaction with the container can cause precipitation. | pH Adjustment: Adjust the pH to the acidic range to improve solubility.[2] Use of Co-solvents: For derivatives like esters or amides, consider using organic co-solvents. Buffered Solutions: Utilize a suitable buffer system to maintain a stable pH. |
| Appearance of Degradation Peaks in HPLC/LC-MS | Hydrolysis (for Derivatives): Ester derivatives are susceptible to hydrolysis, especially under basic conditions, yielding the parent carboxylic acid. Amide derivatives are more stable but can hydrolyze under strong acidic or basic conditions with heat.[3][4][5] | For Esters: Avoid high pH and prolonged storage in aqueous solutions. Prepare solutions fresh. For Amides: Use moderate pH and temperature conditions. Hydrolysis is generally slow unless under harsh conditions.[6] |
| Oxidative Degradation: The amino group and the aromatic ring can be sites for oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to air over time.[7] | Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon. Antioxidants: If oxidation is a confirmed issue, consider the compatibility and addition of antioxidants. Inert Atmosphere: Store sensitive solutions and solid materials under an inert atmosphere. | |
| Discoloration or Degradation Upon Exposure to Light | Photodegradation: The chlorophenyl group is a chromophore that can absorb UV-visible light, leading to the formation of reactive species and subsequent degradation.[8][9][10] | Light Protection: Store solutions and solid compounds in amber vials or protect them from light by wrapping containers in aluminum foil.[11] Conduct Photostability Studies: As part of forced degradation testing, expose the compound to controlled light conditions to understand its photosensitivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are racemization (loss of stereochemical purity), especially under basic conditions, and potential for oxidative and photodegradation.[1][2][7][9] Its solubility is also highly dependent on pH.[2]
Q2: How does pH affect the stability of this compound and its solutions?
A2: pH is a critical factor.
-
Acidic pH (1-4): The compound is generally most stable and soluble in acidic conditions due to the protonation of the amino group.[2]
-
Neutral pH (6-8): Stability is generally good, but solubility may be reduced compared to acidic conditions.[2]
-
Basic pH (>8): There is a significant risk of racemization due to the increased acidity of the alpha-proton.[1][2] The potential for oxidative degradation may also increase.[2]
Q3: Are ester and amide derivatives of this compound more stable than the parent compound?
A3: It depends on the type of stability.
-
Esters (e.g., Methyl Ester): The methyl ester hydrochloride salt is noted to have enhanced solubility and stability.[12] However, the ester functional group is susceptible to hydrolysis back to the carboxylic acid, particularly in basic aqueous solutions.[5]
-
Amides (e.g., N-acetyl): Amides are generally much more resistant to hydrolysis than esters and require more forceful conditions (strong acid/base and heat) to cleave.[4] This makes them stable protecting groups or derivatives for many applications.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: For optimal stability, prepare solutions fresh in a suitable acidic buffer. If storage is necessary, store at low temperatures (2-8°C or frozen) in amber, airtight containers. For derivatives in organic solvents, ensure the solvent is dry and store under an inert atmosphere if sensitivity to oxidation is a concern.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method, typically an HPLC method, is one that can separate the parent compound from all its potential degradation products. To develop such a method, you must perform a forced degradation study. This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradants. The resulting mixtures are then used to develop a chromatographic method with sufficient resolution to separate all the new peaks from the main peak.[11]
Experimental Protocols
Forced Degradation Study Protocol
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
a. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Note: This condition is expected to cause significant racemization.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
c. Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples to prevent column damage. Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.
Stability-Indicating HPLC Method
This is a general method; optimization will be required based on the results of the forced degradation study.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Chiral HPLC Method for Racemization Analysis
This method is to assess the enantiomeric purity of the compound.
-
Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a macrocyclic glycopeptide-based column like teicoplanin).[9]
-
Mobile Phase: A mixture of an organic solvent like methanol or ethanol and an aqueous buffer, often with additives to improve separation. A common starting point could be Methanol/Water (80:20 v/v) with 0.1% formic acid.[13]
-
Elution: Isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.[13]
-
Detection Wavelength: UV at 254 nm.[13]
-
Column Temperature: 25°C.[13]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test | PLOS One [journals.plos.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. youtube.com [youtube.com]
- 8. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-2-phenylacetic acid CAS#: 2835-06-5 [m.chemicalbook.com]
Technical Support Center: Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid. This crucial chiral intermediate is a key building block in the manufacture of antithrombotic drugs such as clopidogrel.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary industrial routes are:
-
Strecker Synthesis followed by Chiral Resolution: This classic method involves the synthesis of a racemic mixture of 2-Amino-2-(2-chlorophenyl)acetic acid from 2-chlorobenzaldehyde, an ammonia source, and a cyanide source. The resulting racemate is then resolved to isolate the desired (S)-enantiomer.
-
Enantioselective Synthesis: This approach directly produces the (S)-enantiomer using chiral catalysts or auxiliaries, avoiding the need for a separate resolution step. This can be more efficient as it theoretically avoids the 50% loss of the undesired enantiomer.[1]
Q2: What are the critical quality attributes for this compound?
A2: The most critical quality attributes are chemical purity and enantiomeric purity. The presence of chemical impurities can lead to side reactions in subsequent steps, while the presence of the (R)-enantiomer can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
Q3: Which analytical techniques are recommended for purity and enantiomeric excess determination?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. Chiral HPLC columns are used to determine the enantiomeric excess, while reversed-phase HPLC is used to assess chemical purity by separating the target molecule from other process-related impurities.[3][4] Capillary Electrophoresis (CE) can also be a powerful tool for chiral separations.[3]
Troubleshooting Guides
Issue 1: Low Yield in Strecker Synthesis
Q: My Strecker synthesis of racemic 2-Amino-2-(2-chlorophenyl)acetic acid is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in the Strecker synthesis can often be attributed to several factors:
-
Incomplete Imine Formation: The initial reaction between 2-chlorobenzaldehyde and ammonia to form the imine is an equilibrium reaction.
-
Solution: Ensure anhydrous conditions or use a dehydrating agent to drive the equilibrium towards the imine. The choice of ammonia source (e.g., ammonium chloride) and reaction conditions (pH, temperature) is also critical.
-
-
Side Reactions of the Aldehyde: 2-chlorobenzaldehyde can undergo side reactions such as oxidation to the corresponding carboxylic acid if not handled properly.
-
Solution: Use high-purity starting materials and an inert atmosphere if necessary.
-
-
Inefficient Hydrolysis of the Aminonitrile: The hydrolysis of the intermediate 2-amino-2-(2-chlorophenyl)acetonitrile to the amino acid can be sluggish or lead to side products if not optimized.
-
Solution: Optimize the hydrolysis conditions (acid or base concentration, temperature, and reaction time). Be aware that harsh acidic conditions can sometimes lead to the formation of the corresponding α-hydroxy acid as a byproduct.
-
Issue 2: Incomplete Chiral Resolution
Q: I am struggling to achieve a high enantiomeric excess (>99%) during the chiral resolution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid. What should I investigate?
A: Incomplete chiral resolution is a common challenge. Here are key areas to troubleshoot:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is paramount.
-
Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid) to find one that forms diastereomeric salts with a significant difference in solubility.
-
-
Crystallization Conditions: The solvent, temperature profile, and concentration are crucial for selective crystallization of the desired diastereomeric salt.
-
Solution: Conduct a systematic optimization of the crystallization solvent system. Employ a slow cooling rate and consider seeding the solution with pure crystals of the desired diastereomer to promote selective crystallization.
-
-
Co-precipitation: The undesired diastereomer may be co-precipitating with the desired one.
-
Solution: Recrystallization of the isolated diastereomeric salt is often necessary to improve the enantiomeric excess. Monitor the enantiomeric purity after each recrystallization step.
-
Issue 3: Presence of Unknown Impurities in the Final Product
Q: My final this compound product shows unknown peaks in the HPLC analysis. What are the likely sources of these impurities?
A: The presence of unexpected impurities can originate from various stages of the synthesis. A systematic investigation is required:
-
Starting Material Impurities: Impurities present in the initial 2-chlorobenzaldehyde can carry through the synthesis.
-
Solution: Always use well-characterized starting materials of high purity.
-
-
Side-Products from the Strecker Synthesis: The Strecker reaction can generate side-products.
-
Solution: Analyze the crude reaction mixture to identify potential side-products and optimize the reaction conditions to minimize their formation.
-
-
Hydrolysis Byproducts: Incomplete or harsh hydrolysis of the aminonitrile can lead to impurities. A common byproduct is the corresponding α-hydroxy acid, 2-hydroxy-2-(2-chlorophenyl)acetic acid, formed by the hydrolysis of the intermediate cyanohydrin.
-
Solution: Optimize the hydrolysis conditions to favor the formation of the amino acid over the hydroxy acid.
-
-
Degradation Products: The product may be degrading during workup or storage.
-
Solution: Investigate the stability of the product under the isolation and storage conditions.
-
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Typical Origin | Analytical Method |
| (R)-2-Amino-2-(2-chlorophenyl)acetic acid | Enantiomer of the desired product | Incomplete chiral resolution or racemization | Chiral HPLC |
| 2-Amino-2-(2-chlorophenyl)acetamide | Amide intermediate | Incomplete hydrolysis of the aminonitrile | RP-HPLC |
| 2-Hydroxy-2-(2-chlorophenyl)acetic acid | α-hydroxy acid | Hydrolysis of cyanohydrin byproduct from Strecker synthesis | RP-HPLC |
| 2-Chlorobenzaldehyde | Starting material | Unreacted starting material | RP-HPLC, GC |
| Resolving Agent | e.g., Tartaric acid | Residual from the chiral resolution step | RP-HPLC, IC |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid via Strecker Synthesis
-
Imine Formation: In a reaction vessel, dissolve 2-chlorobenzaldehyde in a suitable solvent (e.g., methanol). Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature.
-
Cyanide Addition: To the imine-containing solution, add a solution of sodium cyanide in water dropwise, maintaining the temperature below a specified limit (e.g., 20°C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting aldehyde is consumed.
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and heat to reflux to hydrolyze the aminonitrile to the amino acid.
-
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the racemic product. Filter, wash with cold water, and dry.
Protocol 2: Chiral Resolution using a Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 2-Amino-2-(2-chlorophenyl)acetic acid and a molar equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., aqueous ethanol) with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., ammonia) to precipitate the enantiomerically enriched this compound.
-
Purification: Filter the product, wash with cold water, and dry. The enantiomeric excess should be determined by chiral HPLC. Recrystallize if necessary.
Visualizations
Caption: Troubleshooting workflow for impurity identification and mitigation.
This technical support guide is intended to provide a foundational understanding of common issues encountered during the synthesis of this compound. For specific and complex cases, further investigation and consultation with analytical and process chemistry experts are recommended.
References
- 1. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of analytical methods for (S)-2-Amino-2-(2-chlorophenyl)acetic acid detection
Welcome to the technical support center for the analytical determination of (S)-2-Amino-2-(2-chlorophenyl)acetic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the analysis of this compound?
The most prevalent methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is often preferred for its ability to directly analyze the compound, while GC typically requires a derivatization step to increase the analyte's volatility.[1] For enantiomeric purity analysis, chiral HPLC and Chiral Capillary Electrophoresis (CCE) are powerful techniques.[2]
Q2: Why is derivatization necessary for the GC analysis of this compound?
Derivatization is essential for GC analysis to make the amino acid more volatile and improve its chromatographic behavior. The polar amino and carboxylic acid functional groups are converted into less polar, more volatile derivatives, which enhances peak shape and resolution.[3] Common derivatization techniques include silylation and a two-step process of esterification followed by acylation.[3]
Q3: Can I separate the (R) and (S) enantiomers using a standard achiral HPLC column?
Direct separation of enantiomers on an achiral column is not possible because they have identical physicochemical properties in a non-chiral environment.[2][4] To separate enantiomers on an achiral column, a pre-column derivatization step with a chiral derivatizing agent (CDA) is required.[5] This reaction forms diastereomers, which have different physical properties and can be separated.[4][6] Marfey's reagent is a commonly used CDA for this purpose.[4] Alternatively, a chiral stationary phase (CSP) can be used for direct enantiomeric separation.[7]
Q4: How can I improve the stability of my this compound solutions?
To enhance solution stability, consider the following:
-
pH Optimization: Identify and maintain the pH at which the compound exhibits maximum stability using appropriate buffer systems.[8]
-
Use of Excipients: Antioxidants can prevent oxidative degradation, while chelating agents can complex metal ions that may catalyze degradation.[8]
-
Protection from Light: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[8]
-
Inert Atmosphere: For formulations sensitive to oxygen, preparing and storing solutions under an inert gas like nitrogen or argon can be beneficial.[8]
Q5: How do I develop a stability-indicating analytical method?
A stability-indicating method accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8] The development process typically involves:
-
Forced Degradation: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[8]
-
Method Development: An HPLC method is developed to separate the parent compound from all generated degradation products.[8]
-
Method Validation: The method is validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[8]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the mobile phase pH. For this acidic compound, a lower pH (e.g., around 3.0) can improve peak shape.[2] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).[4] | |
| No or Poor Resolution of Enantiomers (Chiral HPLC) | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides) as their selectivity varies.[9] |
| Mobile phase composition is not optimal. | Systematically vary the mobile phase composition, including the ratio of organic modifier and the type and concentration of any additives.[9] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[1] |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection.[1] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed.[8] | |
| Appearance of Unknown Peaks | Sample degradation. | Conduct a forced degradation study to identify potential degradation products.[8] Store samples appropriately and analyze them promptly after preparation.[8] |
| Contamination from solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned.[10] |
GC Analysis
| Issue | Potential Cause | Recommended Action |
| No Peak or Very Small Peak | Incomplete derivatization. | Optimize derivatization conditions, including reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the derivatization reagent.[3] |
| Analyte decomposition in the injector. | Use a deactivated injector liner and optimize the injector temperature.[11] | |
| Broad or Tailing Peaks | Active sites in the GC system. | Deactivate the injector liner and the first few centimeters of the column with a silylating agent.[10] |
| Incomplete derivatization. | As above, optimize the derivatization procedure. | |
| Multiple Peaks for a Single Analyte | Formation of multiple derivative species. | Adjust the derivatization conditions to favor the formation of a single, stable derivative. |
| Thermal degradation of the derivative. | Lower the injector and/or oven temperature.[11] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis via Derivatization with Marfey's Reagent
This protocol is for the enantiomeric analysis of this compound using a standard achiral HPLC column after derivatization.[4]
1. Materials and Reagents:
-
This compound standard
-
(R)-2-Amino-2-(2-chlorophenyl)acetic acid standard (for resolution validation)
-
Marfey's reagent (L-FDAA)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate buffer (50 mM, pH ~9.0)
-
1 M Sodium bicarbonate
-
2 M Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
2. Standard/Sample Preparation:
-
Prepare a 1 mg/mL solution of the amino acid standard in 50 mM sodium bicarbonate buffer (pH ~9.0).[4]
-
For method validation, create a racemic mixture by combining equal amounts of the (R) and (S) enantiomers.[4]
3. Derivatization Procedure:
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[4]
-
Add 20 µL of 1 M sodium bicarbonate solution.[4]
-
Incubate the mixture at 40°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[4]
-
Dilute the final mixture with the initial mobile phase for HPLC analysis.[4]
4. HPLC Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Optimized to separate the diastereomers |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Column Temperature | 30°C |
Protocol 2: GC-MS Analysis after Derivatization
This protocol outlines a general procedure for the analysis of this compound by GC-MS following a two-step esterification and acylation derivatization.[3]
1. Materials and Reagents:
-
Dried amino acid sample (10-100 µg)
-
3 M HCl in methanol
-
Ethyl acetate
-
Pentafluoropropionic anhydride (PFPA)
-
Nitrogen gas for drying
2. Derivatization Procedure:
-
Esterification: Add 200 µL of 3 M HCl in methanol to the dried amino acid sample in a reaction vial. Seal the vial and heat at 80°C for 60 minutes. Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried residue. Seal the vial and heat at 65°C for 30 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.[3]
3. GC-MS Conditions:
| Parameter | Example Value |
| GC System | Gas chromatograph with a mass spectrometer detector |
| Column | Chirasil-Val or equivalent chiral GC capillary column[1] |
| Injector Temperature | 250°C[1] |
| Oven Program | Optimized to separate the derivatized enantiomers |
| Carrier Gas | Helium |
| MS Mode | Full scan or Selected Ion Monitoring (SIM) for higher sensitivity[1] |
Visualizations
Caption: Troubleshooting logic for poor HPLC peak shape.
Caption: Workflow for GC derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Diastereomeric Salt Crystallization of 2-Amino-2-(2-chlorophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric salt crystallization of 2-Amino-2-(2-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the diastereomeric salt crystallization of 2-Amino-2-(2-chlorophenyl)acetic acid?
A1: The resolution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid relies on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts.[1] These diastereomers have different physical and chemical properties, most importantly, different solubilities in a given solvent system.[1][2] This difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomeric salt crystallizes out of the solution first.[1][3] Subsequently, the chiral resolving agent is removed to yield the desired enantiomerically pure amino acid.[1]
Q2: Which chiral resolving agents are commonly used for the resolution of 2-Amino-2-(2-chlorophenyl)acetic acid?
A2: Common and effective resolving agents for acidic compounds like 2-Amino-2-(2-chlorophenyl)acetic acid include chiral bases. Based on literature for structurally similar compounds, promising candidates include (+)-10-Camphorsulfonic acid and (+)-Tartaric acid.[1] The choice of the resolving agent is crucial as not all agents will form salts with sufficient differences in physical properties for easy separation.[4] It is common practice to screen several resolving agents to find the most effective one.[4]
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[5] This can be caused by high concentrations of the salt in the solution, rapid cooling rates, or the use of an inappropriate solvent.[5] To prevent this, you can try diluting the solution, cooling it more slowly, or screening different solvent systems.[5] Adding a seed crystal of the desired diastereomeric salt can sometimes help induce crystallization from the oil.[5]
Troubleshooting Guide
Issue 1: Poor or No Crystallization
Question: I have mixed the racemic 2-Amino-2-(2-chlorophenyl)acetic acid with the chiral resolving agent, but no crystals are forming. What should I do?
Answer: Several factors can inhibit crystallization. The following troubleshooting steps can help identify and resolve the issue.
-
Solvent Choice: The solvent system is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:
-
Concentration: Ensure the concentrations of your amino acid and resolving agent are appropriate. Very dilute solutions may not lead to crystallization.[5]
-
Inducing Crystallization:
-
Purity of Reagents: Impurities in the racemic amino acid or the resolving agent can interfere with the crystallization process. Ensure high purity of all starting materials.[5]
Caption: Troubleshooting workflow for addressing a lack of crystallization.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: My crystallization is yielding a very small amount of the desired product. How can I improve the yield?
Answer: Low yields can be attributed to several factors that affect the selective precipitation of the desired diastereomer.
-
Solvent System Optimization: The solubility difference between the diastereomeric salts is paramount. Experiment with a range of solvents and solvent mixtures to find a system where the desired salt is significantly less soluble than the undesired one.[4]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio (e.g., using a slight excess or deficit of the resolving agent) can improve the selective precipitation.[4]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled and slow cooling profile is critical for achieving high yield and purity.[4] Avoid cooling too rapidly as it can lead to co-precipitation of the undesired diastereomer.
-
Crystallization Time: Allowing the crystallization to proceed for a sufficient amount of time (e.g., overnight) can maximize the yield of the less soluble salt.[1] However, be aware that extended crystallization times can sometimes lead to a decrease in enantiomeric purity due to the system reaching thermodynamic equilibrium.[6]
Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product
Question: The enantiomeric excess of my resolved 2-Amino-2-(2-chlorophenyl)acetic acid is poor. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomeric salt.
-
Co-precipitation: This occurs when the solvent system does not provide a large enough solubility difference between the two diastereomers.[5] Re-evaluating and optimizing the solvent system is the first step.
-
Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[5] This process involves dissolving the crystals in a minimal amount of hot solvent and allowing them to re-crystallize upon cooling. This can be repeated until the desired enantiomeric excess is achieved.
-
Washing: After filtration, ensure the crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which is enriched in the more soluble (undesired) diastereomer.[5]
Caption: Logical relationships for enhancing the enantiomeric excess.
Experimental Protocols
Protocol 1: Resolution with (+)-10-Camphorsulfonic Acid
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1 equivalent of racemic 2-Amino-2-(2-chlorophenyl)acetic acid in methanol.[1]
-
In a separate vessel, dissolve 1 equivalent of (+)-10-Camphorsulfonic acid in a minimal amount of warm deionized water.[1]
-
Slowly add the resolving agent solution to the amino acid solution with constant stirring.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.[1]
-
-
Fractional Crystallization:
-
Slowly cool the solution to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.[1]
-
Allow the crystallization to proceed for several hours, or overnight, to maximize the yield.[1]
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.[1]
-
-
Liberation of the Free Amino Acid:
-
Suspend the crystalline diastereomeric salt in deionized water.[1]
-
Slowly add 1 M NaOH solution dropwise with stirring until the pH of the solution reaches approximately 10-11, ensuring the complete liberation of the free amino acid.[1] The free amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1]
-
Protocol 2: Resolution with (+)-Tartaric Acid
-
Salt Formation:
-
Fractional Crystallization:
-
Liberation of the Free Amino Acid:
-
Dissolve the collected diastereomeric salt in a minimal amount of hot water.[1]
-
Add aqueous ammonia solution to adjust the pH to the isoelectric point of the amino acid (around pH 6), which will cause the free amino acid to precipitate.[1]
-
Filter the precipitated amino acid, wash with cold water, and dry.[1]
-
Data Presentation
The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the product. The following tables provide a template for recording and comparing experimental data.
Table 1: Comparison of Resolving Agents
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-10-Camphorsulfonic Acid | Methanol/Water | Data | Data |
| (+)-Tartaric Acid | Ethanol/Water | Data | Data |
| Other Agent | Solvent | Data | Data |
Table 2: Optimization of Crystallization Conditions
| Experiment ID | Solvent Ratio (v/v) | Cooling Rate (°C/hr) | Crystallization Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 80:20 Methanol:Water | 5 | 12 | Data | Data |
| 2 | 90:10 Methanol:Water | 5 | 12 | Data | Data |
| 3 | 80:20 Methanol:Water | 2 | 12 | Data | Data |
| 4 | 80:20 Methanol:Water | 5 | 24 | Data | Data |
Note: The "Data" fields should be populated with your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent clopidogrel. The stereochemistry at the alpha-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the primary synthetic strategies employed to produce this compound, offering objective analysis supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: diastereomeric resolution of a racemic mixture, asymmetric synthesis, and enzymatic kinetic resolution. Each method presents a unique set of advantages and disadvantages in terms of yield, enantiomeric purity, cost, and scalability.
Data Presentation
| Synthesis Route | Key Reagents/Catalyst | Substrate | Theoretical Max. Yield (%) | Reported/Estimated Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Diastereomeric Resolution | L-(+)-Tartaric acid (chiral resolving agent) | Racemic 2-Amino-2-(2-chlorophenyl)acetic acid | 50% | 35-45% | >98% | Well-established, reliable, high ee achievable with recrystallization. | Theoretical yield is limited to 50%; requires a stoichiometric amount of resolving agent; can be labor-intensive. |
| Asymmetric Strecker Synthesis | 2-Chlorobenzaldehyde, Ammonia, Cyanide source, Chiral Auxiliary (e.g., (R)-phenylglycine amide) | 2-Chlorobenzaldehyde | 100% | 70-90% (of the diastereomer) | >98% (after hydrolysis and purification) | High theoretical yield; direct formation of the desired enantiomer. | Requires a chiral auxiliary which may be expensive and needs to be recovered; optimization of diastereoselectivity is crucial. |
| Enzymatic Kinetic Resolution (EKR) | Immobilized Penicillin G Acylase | Racemic N-acyl-2-amino-2-(2-chlorophenyl)acetic acid | 50% | ~45% | >99% | High enantioselectivity; mild reaction conditions; reusable catalyst (enzyme). | Limited to 50% yield; requires preparation of the N-acyl derivative; potential for enzyme inhibition. |
Experimental Protocols
Diastereomeric Resolution using L-(+)-Tartaric Acid
This method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Materials:
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
Procedure:
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 2-Amino-2-(2-chlorophenyl)acetic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-amino acid-(+)-tartrate).
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., methanol/water).
-
Liberation of the Free Amino Acid: Suspend the diastereomeric salt in deionized water and adjust the pH to the isoelectric point of the amino acid (approximately pH 6-7) using 1 M NaOH to precipitate the free this compound.
-
Final Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The (R)-enantiomer can be recovered from the mother liquor by a similar workup.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
This approach introduces chirality early in the synthesis through the use of a chiral auxiliary, leading to the diastereoselective formation of an intermediate, which is then converted to the desired enantiopure amino acid.
Materials:
-
2-Chlorobenzaldehyde
-
(R)-Phenylglycine amide (chiral auxiliary)
-
Ammonia (aqueous solution)
-
Sodium cyanide
-
Methanol
-
Hydrochloric acid (6 M)
-
Diethyl ether
Procedure:
-
Diastereoselective Strecker Reaction: Dissolve 1.0 equivalent of (R)-phenylglycine amide in methanol. Add aqueous ammonia (10 equivalents) followed by 2-chlorobenzaldehyde (1.0 equivalent). Stir the mixture for 30 minutes at room temperature.
-
Add a solution of sodium cyanide (1.2 equivalents) in water dropwise. Stir the reaction mixture at room temperature for 24-48 hours. The diastereomerically enriched α-aminonitrile should precipitate.
-
Isolation of the α-aminonitrile: Filter the precipitate and wash with a cold methanol/water mixture. Dry the crystalline product under vacuum. The diastereomeric purity can be assessed by NMR.
-
Hydrolysis and Removal of Chiral Auxiliary: Suspend the α-aminonitrile in 6 M HCl and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. The hydrochloride salt of the chiral auxiliary will be in solution. Extract the aqueous layer with diethyl ether to remove any organic impurities.
-
Neutralize the aqueous solution to the isoelectric point of this compound to induce precipitation.
-
Final Isolation: Filter the product, wash with cold water, and dry under vacuum.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high stereoselectivity of enzymes to resolve a racemic mixture. In this case, Penicillin G acylase selectively hydrolyzes the N-acyl derivative of the (R)-enantiomer, allowing for the separation of the desired (S)-enantiomer.
Materials:
-
Racemic N-phenylacetyl-2-amino-2-(2-chlorophenyl)acetic acid
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (0.1 M, pH 7.8)
-
Hydrochloric acid (6 M)
Procedure:
-
Enzymatic Hydrolysis: Prepare a suspension of racemic N-phenylacetyl-2-amino-2-(2-chlorophenyl)acetic acid in phosphate buffer (pH 7.8).
-
Add the immobilized Penicillin G Acylase. Stir the mixture at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Work-up and Separation: Filter off the immobilized enzyme, which can be washed and reused.
-
Acidify the filtrate to pH ~2 with 6 M HCl to precipitate the unreacted (S)-N-phenylacetyl-2-amino-2-(2-chlorophenyl)acetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The filtrate contains the hydrolyzed (R)-2-Amino-2-(2-chlorophenyl)acetic acid.
-
Deprotection: Reflux the obtained (S)-N-phenylacetyl-2-amino-2-(2-chlorophenyl)acetic acid in 6 M HCl for 4-6 hours to remove the phenylacetyl group.
-
Cool the reaction mixture and neutralize to the isoelectric point to precipitate the final product, this compound.
-
Final Isolation: Filter the product, wash with cold water, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for Diastereomeric Resolution.
A Comparative Guide to Alternative Precursors in Clopidogrel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its synthesis has been a subject of extensive research, leading to the development of various synthetic routes originating from a range of precursor materials. This guide provides an objective comparison of the performance of alternative precursors for the synthesis of clopidogrel, supported by experimental data and detailed protocols. The aim is to equip researchers and drug development professionals with the necessary information to select the most efficient, cost-effective, and scalable synthetic strategy.
Comparison of Key Synthetic Precursors
The synthesis of clopidogrel can be broadly categorized based on the initial precursor molecule. The choice of precursor significantly impacts the overall yield, purity, cost, and complexity of the manufacturing process. The following table summarizes the quantitative data associated with the most common synthetic routes.
| Precursor | Synthetic Route | Key Intermediates | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Citations |
| (S)-2-Chlorophenylglycine Methyl Ester | Classical Resolution & Condensation | (S)-2-(2-Thiopheneethylamino)-(2-chlorophenyl)-methyl acetate | ~88% (final step) | >99% | High enantiomeric purity of the final product. | Requires resolution of the racemic precursor, which can be inefficient. | [1] |
| o-Chlorobenzaldehyde | Strecker Synthesis | 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | ~67% (racemic) | >98.7% (racemic) | Readily available and cost-effective starting material. | Generates a racemic mixture requiring subsequent resolution. | |
| o-Chlorobenzaldehyde | Organocatalytic Asymmetric Strecker Reaction | (S)-α-aminonitrile | 61% (overall) | 62% ee (enantiomeric excess) | Direct asymmetric synthesis, avoiding classical resolution. | Lower enantioselectivity compared to resolution methods. | [2][3] |
| Racemic Clopidogrel Carboxylic Acid | Enzymatic Resolution | (S)-Clopidogrel | ~49.6% conversion | ~94.2% ee | "Green" chemistry approach with high enantioselectivity. | Lower conversion rates can be a drawback. | [4] |
| 2-Chlorobenzyl Cyanide | Bromination & Condensation | α-bromo-2-chlorophenylacetonitrile | 16% (overall) | Not specified | Utilizes a different synthetic disconnection. | Lower overall yield and use of hazardous reagents like bromine. |
Experimental Protocols
Synthesis from (S)-2-Chlorophenylglycine Methyl Ester
This route relies on the initial resolution of racemic 2-chlorophenylglycine, followed by esterification and condensation with the thienopyridine moiety.
Protocol for the preparation of (+/-)-2-Chlorophenylglycine Methyl Ester Hydrochloride:
To a solution of 2-chlorophenylglycine (100 g, 539 mmol) in methanol (270 mL), thionyl chloride (47 mL, 647 mmol, 1.2 equiv) was added dropwise. The mixture was stirred overnight at room temperature and then heated for 3 hours. After confirming complete conversion by NMR, about 50 mL of methanol was evaporated. The remaining mixture was poured into tert-butyl methyl ether (700 mL). The resulting white solid was collected by filtration, washed with TBME, and dried to yield the ester hydrochloride (120.3 g, 95%).[1]
Protocol for the conversion to (S)-Clopidogrel:
The enantiomerically pure (S)-amide of 2-chlorophenylglycine is converted to the methyl ester, (S)-2, using H2SO4 in methanol. This free amino acid ester is then reacted with a dibromide intermediate to yield (S)-Clopidogrel in 88% yield with an enantiomeric excess of >99%.[1]
Synthesis via Strecker Reaction from o-Chlorobenzaldehyde
The Strecker reaction offers a convergent approach to the clopidogrel backbone by combining an aldehyde, an amine, and a cyanide source.
Protocol for the preparation of racemic clopidogrel bisulphate:
A solution of o-chlorobenzaldehyde (20 kg, 142 mol) and 6,7-dihydro-4H-thieno[3,2-c]pyridine hydrochloride (25 kg in 90 L water) was added simultaneously to a stirring solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at about 28 °C over 30 minutes. The reaction mixture was stirred at 60°C for 3 hours. Dichloromethane (100 L) was then added. The layers were separated, and the aqueous phase was extracted with dichloromethane. The combined organic layers were washed and distilled to afford the intermediate cyano compound. This was subsequently converted in situ to the amide intermediate in 92% yield and 98% purity for the two steps. The amide was then converted to racemic clopidogrel, which was resolved using L-(-)-camphor sulfonic acid.
Enzymatic Resolution of Racemic Clopidogrel Carboxylic Acid
This method utilizes enzymes to selectively esterify one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Protocol for enantioselective biotransformation:
A reaction mixture containing (R,S)-clopidogrel carboxylic acid (3.0 mg, 0.01 mM) is dissolved in a two-phase reaction medium of cyclohexane and an ionic liquid ([EMIM][BF4]). Methanol (3 µL, 0.25 mM) is added as the acyl acceptor. The reaction is catalyzed by lipase from Candida rugosa OF (10.0 mg) and incubated for 5 days at 37 °C with shaking. This process can achieve an enantiomeric excess of the product of up to 94.21% with a conversion of 49.60%.[4]
Visualizing the Pathways
To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.
References
Comparative Guide to the Validation of Chiral HPLC Methods for (S)-2-Amino-2-(2-chlorophenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. (S)-2-Amino-2-(2-chlorophenyl)acetic acid, a key chiral building block, requires robust analytical methods for the accurate quantification of its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. This guide provides an objective comparison of direct and indirect chiral HPLC methods, alongside Chiral Capillary Electrophoresis as a viable alternative, supported by experimental data to inform method selection and validation.
Comparison of Analytical Methods
The enantiomeric purity of this compound can be determined through several analytical approaches. The most common are direct and indirect chiral HPLC methods. Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Chiral Capillary Electrophoresis (CCE) offers a high-efficiency alternative with low solvent consumption.
Method Performance Comparison
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect Chiral HPLC (with Derivatization) | Alternative: Chiral Capillary Electrophoresis (CCE) |
| Principle | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Enantiomers exhibit different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte. |
| Chiral Selector | Chiral Stationary Phase (e.g., Polysaccharide-based or Macrocyclic Glycopeptide-based) | Chiral Derivatizing Agent (e.g., Marfey's Reagent) | Chiral Selector in Buffer (e.g., Cyclodextrins) |
| Sample Preparation | Minimal, direct injection of the sample solution. | Requires a derivatization step prior to injection. | Minimal, direct injection of the sample solution. |
| Potential for Interferences | Fewer potential interferences as no additional reagents are introduced. | The derivatizing agent can introduce impurities or side-products. | Potential for matrix effects, requires clean samples. |
| Method Development | Requires screening of different chiral columns and mobile phases. | Involves optimization of the derivatization reaction and chromatographic conditions for the diastereomers. | Requires optimization of the chiral selector, buffer pH, and voltage. |
| Analysis Time | Typically 15-30 minutes. | Can be longer due to the derivatization step. | Often faster, with analysis times around 10-20 minutes.[1] |
| Solvent Consumption | Moderate to high. | Moderate to high. | Very low.[1] |
Experimental Protocols
Method 1: Direct Chiral HPLC using a Polysaccharide-Based CSP
This method is adapted from established procedures for separating enantiomers of phenylglycine derivatives on polysaccharide-based chiral stationary phases.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
This compound reference standard
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Sample Solution: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
System Suitability Solution: Prepare a 0.5 mg/mL solution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid in the mobile phase.
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This protocol is based on the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[2]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Marfey's Reagent (FDAA)
-
This compound reference standard
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[2]
-
Dilute the sample with the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Alternative Method: Chiral Capillary Electrophoresis (CCE)
CCE is a powerful alternative for the enantiomeric separation of amino acids, offering high efficiency and low sample and reagent consumption.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 30 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
This compound reference standard
-
Racemic 2-Amino-2-(2-chlorophenyl)acetic acid
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
Method Validation Data
The following tables summarize typical validation parameters for chiral HPLC methods. The data presented here are illustrative and should be determined experimentally for the specific method being validated.
Linearity
| Analyte | Method 1: Direct HPLC | Method 2: Indirect HPLC |
| (R)-enantiomer | ||
| Range (µg/mL) | 0.1 - 5.0 | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intercept | < 2% of response at 100% level | < 2% of response at 100% level |
Precision
| Parameter | Method 1: Direct HPLC (%RSD) | Method 2: Indirect HPLC (%RSD) |
| Repeatability (Intra-day) | < 2.0% | < 3.0% |
| Intermediate Precision (Inter-day) | < 3.0% | < 5.0% |
Accuracy (Recovery)
| Spiked Level | Method 1: Direct HPLC (%) | Method 2: Indirect HPLC (%) |
| 50% | 98.0 - 102.0 | 97.0 - 103.0 |
| 100% | 98.0 - 102.0 | 97.0 - 103.0 |
| 150% | 98.0 - 102.0 | 97.0 - 103.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method 1: Direct HPLC | Method 2: Indirect HPLC |
| LOD | ~0.03% of the major enantiomer | ~0.01% of the major enantiomer (due to UV-active derivative) |
| LOQ | ~0.1% of the major enantiomer | ~0.05% of the major enantiomer (due to UV-active derivative) |
Visualizing the Workflow
Caption: General workflow for chiral HPLC method validation.
Caption: Decision logic for choosing between direct and indirect chiral HPLC methods.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Enantiomeric Crossroads: A Comparative Guide to (S)- and (R)-2-Amino-2-(2-chlorophenyl)acetic Acid in Synthesis
In the realm of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms in a molecule can be the defining factor between a life-saving therapeutic and an inactive or even harmful compound. This principle is vividly illustrated in the synthesis of the antiplatelet drug Clopidogrel, where the choice between two enantiomers—(S)-2-Amino-2-(2-chlorophenyl)acetic acid and (R)-2-Amino-2-(2-chlorophenyl)acetic acid—dictates the efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of these two chiral building blocks, offering insights into their distinct roles and performance in synthetic applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Decisive Role of Chirality: (S) vs. (R) Enantiomers
The primary and most critical difference between this compound and its (R)-enantiomer lies in the biological activity of the products they form. The (S)-enantiomer is the essential precursor for the synthesis of the pharmacologically active (S)-Clopidogrel.[1] In contrast, the (R)-enantiomer leads to the formation of (R)-Clopidogrel, which is devoid of antithrombotic activity and is considered an impurity in the final drug product.[1][2] Moreover, animal studies have indicated that the (R)-enantiomer of Clopidogrel could potentially induce convulsions at high doses.[2]
This stark difference in biological activity underscores the importance of stereochemistry in drug design and mandates synthetic strategies that can selectively produce or isolate the desired (S)-enantiomer.
Synthetic Strategies and Performance
The synthesis of (S)-Clopidogrel can be broadly approached in two ways: a linear synthesis starting from the enantiomerically pure this compound, or a convergent synthesis that begins with the racemic mixture of the amino acid, followed by a resolution step at a later stage.
Strategy 1: Enantiopure Starting Material
This approach involves the use of pre-resolved this compound as the starting material. This strategy offers the advantage of a more direct route to the final (S)-Clopidogrel, avoiding the need for resolution of intermediates or the final product.
Strategy 2: Racemic Starting Material and Chiral Resolution
A common industrial approach involves the synthesis of racemic 2-Amino-2-(2-chlorophenyl)acetic acid, followed by resolution to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-camphorsulfonic acid or (+)-tartaric acid.[2] The diastereomers, having different physical properties, can then be separated by fractional crystallization.
While this method introduces additional steps, it allows for the use of more readily available and less expensive racemic starting materials. A key aspect of the economic viability of this approach is the ability to recover and racemize the undesired (R)-enantiomer for reuse.
Quantitative Data Comparison
Direct comparative studies on the yield and performance of (S)- versus (R)-2-Amino-2-(2-chlorophenyl)acetic acid in a specific reaction are scarce, as the (R)-enantiomer is typically not used to synthesize the final product. The comparison, therefore, lies in the overall efficiency of the synthetic strategy.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Linear Synthesis from (S)-enantiomer | Utilizes enantiomerically pure starting material. | More direct route, fewer steps, avoids late-stage resolution. | Higher cost of the starting material. |
| Convergent Synthesis from Racemic Mixture | Starts with racemic amino acid, involves chiral resolution of an intermediate or the final product. | Lower initial raw material cost. | Additional steps for resolution, potential for yield loss during separation. |
| Racemization and Recycling of (R)-enantiomer | The undesired (R)-enantiomer from resolution is converted back to the racemic mixture. | Improves overall process economy by recycling the unwanted enantiomer. | Requires a dedicated racemization step with specific reagents and conditions. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid Methyl Ester
This protocol describes a typical resolution process using L-(+)-tartaric acid to isolate the (S)-enantiomer.
Materials:
-
Racemic α-amino-(2-chlorophenyl)acetic acid methyl ester
-
Methanol
-
L-(+)-tartaric acid
-
Seeding crystals of (S)-(+)-isomer of amino-(2-chloro-phenyl)acetic acid methyl ester tartrate salt
Procedure:
-
Charge a reactor with 1485 liters of methanol and 140 kg of racemic α-amino-(2-chlorophenyl)acetic acid methyl ester. Stir for approximately 10 minutes.
-
Add 105 kg of L-(+)-tartaric acid to the solution at about 25°C and stir for another 10 minutes.
-
Introduce 1.4 kg of seeding crystals of the (S)-(+)-isomer tartrate salt to the mixture and continue stirring for 10 minutes.
-
Cool the reaction mass to approximately 3°C and stir for about 2.5 hours to facilitate the crystallization of the (S)-(+)-tartaric acid salt.
-
Isolate the precipitated diastereomeric salt by filtration.
-
The desired (S)-enantiomer can be liberated from the salt by treatment with a base.[3]
Protocol 2: Synthesis of a Clopidogrel Intermediate from this compound Methyl Ester
This protocol outlines the nucleophilic substitution reaction to form a key intermediate in the synthesis of (S)-Clopidogrel.
Materials:
-
(S)-o-chlorophenylglycine methyl ester
-
Succinonitrile
-
Thiophene-2-ethyl p-toluenesulfonate
-
Dipotassium hydrogen phosphate
-
Potassium carbonate
Procedure:
-
Place the concentrated (S)-o-chlorophenylglycine methyl ester in a three-necked flask and add 350g of succinonitrile.
-
Heat the mixture to 60°C to dissolve the solids.
-
Add 92.5g of thiophene-2-ethyl p-toluenesulfonate and stir.
-
Add a mixture of 160g of dipotassium hydrogen phosphate and 160g of potassium carbonate.
-
Maintain the reaction at 60°C with stirring for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and add 1000ml of water and 1000ml of ethyl acetate.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude product.[4]
Protocol 3: Racemization of (R)-Clopidogrel
This protocol describes a method for racemizing the undesired (R)-enantiomer of Clopidogrel, allowing for its recycling.
Materials:
-
(R)-Clopidogrel
-
Pyrrolidine or Sodamide
-
Organic solvent
Procedure:
-
Dissolve the (R)-isomer of Clopidogrel in a suitable organic solvent.
-
Treat the solution with pyrrolidine or sodamide.
-
The process facilitates the conversion of the (R)-isomer back into the racemic mixture, which can then be re-subjected to the resolution process.[5]
Visualizing the Synthesis and Mechanism of Action
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Clopidogrel and the synthetic workflows.
Caption: Signaling pathway of (S)-Clopidogrel's active metabolite.
Caption: Synthetic workflows for (S)-Clopidogrel.
Conclusion
The comparison between this compound and its (R)-enantiomer in the context of synthesis is fundamentally a discussion of purpose and efficiency. While the (S)-enantiomer is a valuable and direct precursor to a crucial pharmaceutical agent, the (R)-enantiomer's primary role is that of a byproduct that must be either removed or, more economically, recycled through racemization. The choice of synthetic strategy—whether to begin with the more expensive enantiopure starting material or to employ a resolution and recycling process—depends on a variety of factors including cost, scale, and available technologies. For researchers and drug development professionals, a thorough understanding of these chiral considerations is paramount for the development of safe, effective, and economically viable synthetic routes to essential medicines.
References
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 3. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 4. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
A Spectroscopic Guide to (S) and (R)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Comparative Analysis
Published: December 25, 2025
Affiliation: Google Research
Abstract
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block, notably serving as a key precursor in the synthesis of the antiplatelet agent clopidogrel.[1][2] The stereochemistry at the alpha-carbon is paramount to the biological activity of the final pharmaceutical product, making the differentiation and analysis of its (S) and (R) enantiomers a crucial aspect of drug development and quality control. This guide provides a comparative framework for the spectroscopic analysis of these enantiomers. While direct, side-by-side experimental spectra are not extensively available in public databases, this document outlines the theoretical principles and standard methodologies for their characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD).
Introduction to Spectroscopic Comparison of Enantiomers
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. Due to their identical atomic connectivity and bond types, they exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques that do not involve a chiral probe will produce identical spectra for both the (S) and (R) enantiomers.
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques probe the chemical environment of nuclei and the vibrational modes of chemical bonds, respectively. As these environments are identical for both enantiomers, their ¹H NMR, ¹³C NMR, and FTIR spectra are expected to be indistinguishable.
-
Chiroptical Spectroscopy (Circular Dichroism): Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for distinguishing between enantiomers.[3][4] These methods measure the differential absorption of left- and right-circularly polarized light.[3][4] Because enantiomers interact differently with chiral light, they produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[3]
Data Presentation: Expected Spectroscopic Characteristics
The following tables summarize the expected spectroscopic data for the (S) and (R) enantiomers of 2-Amino-2-(2-chlorophenyl)acetic acid. The NMR data is based on typical values for closely related analogs, such as the 4-chloro isomer, while the IR data is based on the available spectrum for the (S)-enantiomer.[5][6][7]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) | Enantiomer |
| ~7.2 - 7.6 | Multiplet | 4H | Aromatic (C₆H₄) | (S) and (R) |
| ~5.0 - 5.2 | Singlet | 1H | α-CH | (S) and (R) |
| Variable (broad) | Singlet | 3H | -NH₃⁺ | (S) and (R) |
| Variable (broad) | Singlet | 1H | -COOH | (S) and (R) |
| Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.[8] |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment (Carbon) | Enantiomer |
| ~170 - 175 | C=O (Carboxyl) | (S) and (R) |
| ~135 - 140 | Aromatic (C-CH) | (S) and (R) |
| ~131 - 133 | Aromatic (C-Cl) | (S) and (R) |
| ~127 - 130 | Aromatic (CH) | (S) and (R) |
| ~55 - 60 | α-C | (S) and (R) |
| Note: These are typical chemical shift ranges for phenylglycine derivatives.[9][10] |
Table 3: FTIR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Enantiomer |
| 3400 - 2500 | Broad | O-H stretch (Carboxylic acid) | (S) and (R) |
| 3200 - 2800 | Broad | N-H stretch (Amino acid salt) | (S) and (R) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) | (S) and (R) |
| ~1600 | Medium | N-H bend (Amine) | (S) and (R) |
| ~1500, ~1470 | Medium | C=C stretch (Aromatic ring) | (S) and (R) |
| ~1100 | Medium | C-N stretch | (S) and (R) |
| ~760 | Strong | C-Cl stretch | (S) and (R) |
| Note: Based on the spectrum for L-(+)-2-(2-Chlorophenyl)glycine.[7] |
Table 4: Circular Dichroism (CD) Spectroscopy Data
| Wavelength Range (nm) | Expected Signal | Enantiomer Comparison |
| Far-UV (190-250 nm) | Cotton effects corresponding to electronic transitions of the carboxyl and aromatic chromophores. | The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum (Δε(R) = -Δε(S)). |
| Near-UV (250-350 nm) | Weaker Cotton effects from the aromatic chromophore. | The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. |
| Note: Specific λ_max and Δε values require experimental measurement and are not available in public databases. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the amino acid sample. Due to the zwitterionic nature of amino acids, they often have limited solubility in solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated water (D₂O) are recommended solvents.[6][11] Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer for ¹H NMR and a corresponding 100 MHz (or higher) frequency for ¹³C NMR.[6]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Data Analysis: Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Integrate ¹H NMR signals and assign peaks based on chemical shifts and multiplicity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount (a few milligrams) of the solid amino acid powder directly onto a clean ATR crystal (e.g., diamond).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Apply pressure to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[6]
-
-
Data Analysis: Analyze the spectrum by identifying the characteristic absorption bands for functional groups like O-H (acid), N-H (amine), C=O (carbonyl), and C-Cl.[13]
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the (S) and (R) enantiomers and determine enantiomeric purity.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the amino acid in a suitable buffer that is optically inactive and transparent in the desired wavelength range (e.g., phosphate buffer).[14]
-
The exact concentration will depend on the path length of the cuvette and the strength of the CD signal, but typically ranges from 0.1 to 1 mg/mL.
-
Ensure the solution is clear and free of aggregates.[15]
-
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Cuvette: Use a high-transparency quartz cuvette with a defined path length (e.g., 0.1 cm or 1 cm).[15]
-
Wavelength Range: Scan from the near-UV (~350 nm) down into the far-UV (~190 nm), or as far as the solvent absorbance allows.[16]
-
Parameters: Set appropriate parameters for scan speed, bandwidth, and response time as per instrument guidelines.
-
Measurement: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the sample. Repeat scans (e.g., 3-5 times) and average them to improve data quality.[16]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) or differential extinction coefficient (Δε) for standardized comparison.
-
Compare the spectra of the (S) and (R) enantiomers, which should exhibit mirror-image curves.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental process and the underlying principles of spectroscopic comparison for the enantiomers.
Caption: Experimental workflow for spectroscopic comparison.
Caption: Logical relationship of chirality to spectroscopic output.
Conclusion
The spectroscopic characterization of (S) and (R)-2-Amino-2-(2-chlorophenyl)acetic acid relies on a combination of techniques. While standard methods like NMR and FTIR are crucial for confirming the chemical structure and purity, they cannot distinguish between the enantiomers. Chiroptical methods, particularly Circular Dichroism, are indispensable for this purpose, providing a definitive signature for each enantiomer. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively analyze these critical chiral intermediates, ensuring the stereochemical integrity required for pharmaceutical applications.
References
- 1. A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE | Poster Board #835 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. VCD – Proteins, Structure and Methods [bio-structure.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.washington.edu [chem.washington.edu]
- 13. instanano.com [instanano.com]
- 14. health.uconn.edu [health.uconn.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Clopidogrel: Efficacy, Purity, and Process Efficiency
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its efficacy is critically dependent on the purity of the active S-(+)-enantiomer. While the pharmacological action of pure clopidogrel is well-established, the synthetic route chosen for its manufacture can significantly influence the final product's purity, yield, and impurity profile, which in turn may have implications for its therapeutic performance.
This guide provides an objective comparison of the two primary synthetic routes for clopidogrel, starting from different precursors. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways to aid researchers and drug development professionals in understanding the nuances of clopidogrel synthesis.
Performance Comparison of Synthetic Routes
The two most prevalent industrial synthesis routes for clopidogrel start from either a multicomponent Strecker reaction or from a derivative of thiophene-2-ethanol. The choice of pathway has a direct impact on the process efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
| Parameter | Route 1: Improved Strecker Synthesis | Route 2: Thiophene-2-ethanol Derivate |
| Primary Precursors | o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium Cyanide | Thiophene-2-ethanol, (+)-α-amino-2-chloro phenyl acetic acid methyl ester |
| Key Intermediates | α-(o-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetonitrile | 2-(2-Thienyl)ethyl tosylate, Methyl (2S)-2-[(2-chloro-phenyl)amino]-2-(2-thienyl)acetate |
| Overall Yield | An improved process reports a 92% yield for the initial two steps.[1] A 67% yield is reported for the conversion of the amide intermediate to racemic clopidogrel.[1] | A similar multi-step process has a reported overall yield of approximately 16%.[2] |
| Purity of Final Product | Racemic clopidogrel bisulfate can be obtained with a purity of 99.57%.[2] The chiral purity of the final S-(+)-clopidogrel camphor sulfonate intermediate can reach 99.55%.[2] | High-purity final product is achievable, but the process may require multiple purification steps to remove impurities. |
| Common Impurities | Unreacted starting materials, by-products from the Strecker reaction, and potential racemization during esterification.[2][] | Residual tosylates, by-products from the condensation step, and potential racemization.[2][] |
| Process Considerations | The initial Strecker reaction can be challenging to scale up due to the formation of lumps, though optimized protocols have addressed this.[1] The use of sodium cyanide requires stringent safety measures. | This route avoids the use of cyanide but may involve more expensive reagents and solvents.[2] |
Signaling Pathway and Experimental Workflows
To understand the efficacy of clopidogrel, it is crucial to visualize its mechanism of action and the experimental procedures used to evaluate its performance.
Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug that requires in vivo metabolic activation to its active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.
Caption: Metabolic activation of clopidogrel and inhibition of the P2Y12 signaling pathway.
Synthetic Workflow: Improved Strecker Synthesis (Route 1)
This diagram outlines the key steps in the synthesis of clopidogrel starting from o-chlorobenzaldehyde.
Caption: Key stages in the Strecker synthesis route for clopidogrel.
Experimental Workflow: In Vitro Platelet Aggregation Assay
The efficacy of clopidogrel is primarily assessed by its ability to inhibit platelet aggregation, which can be measured in vitro using light transmission aggregometry.
Caption: Generalized workflow for an in vitro platelet aggregation assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis of clopidogrel via the two main routes and for the in vitro evaluation of its efficacy.
Synthesis of Clopidogrel via Improved Strecker Route (Route 1)
This protocol is an adaptation of an improved, scalable synthesis.[1]
-
Preparation of the Amide Intermediate:
-
A solution of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is added to an aqueous solution of sodium cyanide at 25-35°C to form the cyano intermediate.
-
This intermediate is converted in situ to the corresponding amide. The solid amide is isolated directly from the reaction mixture.
-
-
Formation of Racemic Clopidogrel:
-
The amide is reacted with methanol in the presence of sulfuric acid and dimethyl sulfate to yield racemic clopidogrel.
-
The reaction mixture is heated at 70°C for approximately 35 hours.
-
After cooling, dichloromethane and water are added, and the racemic clopidogrel bisulfate is isolated. The crude product is purified by slurrying in acetone to achieve a purity of >99.5%.[2]
-
-
Chiral Resolution:
-
The racemic clopidogrel is resolved using a chiral resolving agent, such as L-(-)-camphor sulfonic acid, to isolate the desired S-(+)-enantiomer.
-
The diastereomeric salt is selectively crystallized, and the S-(+)-clopidogrel is then liberated by treatment with a base.
-
Synthesis of Clopidogrel via Thiophene-2-ethanol Derivate (Route 2)
This route commences with the tosylation of thiophene-2-ethanol.[2]
-
Preparation of 2-(2-Thienyl)ethyl tosylate:
-
Thiophene-2-ethanol is reacted with p-toluenesulfonyl chloride in the presence of a phase transfer catalyst and a base (e.g., triethylamine) in a suitable solvent like toluene.
-
The reaction is typically stirred for several hours at room temperature, and the resulting tosylate is isolated.
-
-
Condensation with Chiral Amine:
-
The 2-(2-Thienyl)ethyl tosylate is then reacted with (+)-α-amino-2-chloro phenyl acetic acid methyl ester.
-
This condensation reaction yields the key intermediate, which is often isolated as its hydrochloride salt.
-
-
Cyclization and Salt Formation:
-
The intermediate undergoes an electrophilic cyclization reaction with formaldehyde.
-
The resulting clopidogrel free base is then treated with sulfuric acid to form the clopidogrel bisulfate salt.
-
In Vitro Platelet Aggregation Assay
This generalized protocol is based on the principle of light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are pre-incubated with either the active metabolite of clopidogrel at various concentrations or a vehicle control for a specified time at 37°C.
-
Platelet aggregation is initiated by adding an agonist, typically adenosine diphosphate (ADP), at a concentration known to induce aggregation (e.g., 5-20 µM).
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each sample.
-
The percentage inhibition of aggregation by the clopidogrel metabolite is calculated relative to the vehicle control.
-
Conclusion
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to (S)-2-Amino-2-(2-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel. The stereochemistry at the alpha-carbon is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable synthetic routes to enantiomerically pure this compound is of significant interest to the pharmaceutical industry.
This guide provides a comparative analysis of three primary synthetic strategies for obtaining this valuable compound:
-
Racemic Synthesis via Strecker Reaction followed by Enzymatic Kinetic Resolution (EKR)
-
Racemic Synthesis via Strecker Reaction followed by Classical Resolution with a Chiral Acid
-
Asymmetric Strecker Synthesis using a Chiral Auxiliary
We will delve into the experimental protocols, present comparative quantitative data, and provide a cost-benefit analysis to aid researchers and process chemists in selecting the most suitable pathway for their needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each synthetic pathway. It is important to note that direct, side-by-side comparative studies for this specific molecule are not extensively published. Therefore, the data presented is a compilation from various sources, including studies on closely related analogues, and should be considered representative.
| Parameter | Pathway 1: Strecker + EKR | Pathway 2: Strecker + Classical Resolution | Pathway 3: Asymmetric Strecker |
| Overall Yield | Moderate (~40-45%) | Low to Moderate (~30-40%) | High (70-85%) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Good to Excellent (>98%) | Very Good (>98%) |
| Process Complexity | High (multi-step, requires biocatalysis) | Moderate (multi-step, crystallization) | Moderate (multi-step, chiral auxiliary recovery) |
| Scalability | Good (enzymes are robust for industrial use) | Moderate (large scale crystallization can be challenging) | Moderate (cost and recovery of chiral auxiliary) |
| Cost of Key Reagents | Moderate (enzyme can be costly but is reusable) | Low (chiral acids are relatively inexpensive) | High (chiral auxiliaries are expensive) |
| Environmental Impact | Moderate (aqueous conditions for EKR) | High (use of organic solvents for crystallization) | Moderate (solvent usage and waste from auxiliary) |
Experimental Protocols
Pathway 1: Racemic Synthesis via Strecker Reaction followed by Enzymatic Kinetic Resolution (EKR)
Step 1.1: Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetonitrile (Strecker Reaction)
-
To a stirred solution of ammonium chloride (1.2 eq) in water, add 2-chlorobenzaldehyde (1.0 eq) and methanol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 18-24 hours.
-
The resulting aminonitrile can be extracted with an organic solvent (e.g., ethyl acetate) and the solvent evaporated to yield the crude product.
Step 1.2: Hydrolysis to Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid
-
The crude aminonitrile from the previous step is subjected to acidic or basic hydrolysis. For acidic hydrolysis, refluxing in 6M HCl for 4-6 hours is common.
-
After cooling, the pH is adjusted to the isoelectric point (around pH 6) to precipitate the racemic amino acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 1.3: N-Acetylation of the Racemic Amino Acid
-
The racemic amino acid is suspended in water, and the pH is adjusted to ~8 with a suitable base (e.g., NaOH).
-
Acetic anhydride (1.1 eq) is added dropwise while maintaining the pH at ~8.
-
After the reaction is complete, the mixture is acidified to precipitate the N-acetylated product, which is filtered and dried.
Step 1.4: Enzymatic Kinetic Resolution (EKR)
-
A suspension of the racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid is prepared in a phosphate buffer (pH ~7.5-8.0).
-
Immobilized Penicillin G Acylase is added to the suspension.
-
The mixture is stirred at a controlled temperature (typically 30-40°C). The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer.
-
The reaction progress is monitored by HPLC until ~50% conversion is reached.
-
The immobilized enzyme is filtered off for reuse.
-
The filtrate is acidified to precipitate the unreacted (R)-N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid, which is removed by filtration.
-
The remaining aqueous solution containing the desired this compound is then isolated, for instance, by adjusting the pH to its isoelectric point to induce precipitation.
Pathway 2: Racemic Synthesis followed by Classical Resolution
Steps 2.1 and 2.2 are identical to Steps 1.1 and 1.2.
Step 2.3: Diastereomeric Salt Formation and Fractional Crystallization
-
The racemic 2-Amino-2-(2-chlorophenyl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol.
-
A solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq), in the same solvent is added.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The diastereomeric salt of this compound with L-(+)-tartaric acid will preferentially crystallize.
-
The crystals are collected by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Step 2.4: Liberation of the Enantiopure Amino Acid
-
The purified diastereomeric salt is dissolved in water.
-
The pH of the solution is adjusted to the isoelectric point of the amino acid (~pH 6) using a base (e.g., NaOH) to precipitate the (S)-enantiomer.
-
The pure this compound is collected by filtration, washed with cold water, and dried.
Pathway 3: Asymmetric Strecker Synthesis
Step 3.1: Asymmetric Strecker Reaction
-
A chiral auxiliary, such as (R)-phenylglycine amide (1.0 eq), is dissolved in a suitable solvent like methanol.
-
Aqueous ammonia is added, followed by 2-chlorobenzaldehyde (1.0 eq). The mixture is stirred at room temperature.
-
A solution of sodium cyanide (1.2 eq) in water is added dropwise.
-
The reaction is stirred at room temperature for 24-48 hours. During this time, one diastereomer of the resulting α-aminonitrile selectively precipitates.
-
The solid is collected by filtration and washed with a cold methanol/water mixture to yield the diastereomerically pure α-aminonitrile.
Step 3.2: Hydrolysis and Removal of the Chiral Auxiliary
-
The diastereomerically pure α-aminonitrile is suspended in 6M HCl and heated to reflux for 8-12 hours.
-
The mixture is cooled, and the hydrolyzed chiral auxiliary (as its hydrochloride salt) remains in solution.
-
The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to remove any organic impurities.
-
The pH of the aqueous layer is adjusted to the isoelectric point of this compound to precipitate the product.
-
The pure product is collected by filtration, washed with cold water, and dried. The chiral auxiliary can be recovered from the aqueous filtrate.
Mandatory Visualization
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (S)-2-Amino-2-(2-chlorophenyl)acetic acid
This guide provides a comparative analysis of various analytical methods for the quantitative determination and enantiomeric purity assessment of (S)-2-Amino-2-(2-chlorophenyl)acetic acid, a critical intermediate in the synthesis of antithrombotic drugs like clopidogrel.[1][2] The efficacy of such pharmaceuticals is intrinsically linked to the stereochemistry of their precursors, making the validation of analytical methods for these precursors crucial.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed protocols to support the selection of appropriate analytical techniques.
While a formal inter-laboratory validation study across multiple laboratories was not found in the public domain, this guide compiles and compares validation data from several single-laboratory studies. This approach provides valuable insights into the robustness and performance of different analytical methods, simulating a comparative assessment akin to an inter-laboratory study. The methods compared include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, derivatization followed by reversed-phase HPLC, and Supercritical Fluid Chromatography (SFC).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative data from the validation of different analytical methods for this compound and related compounds.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Method 1: ChiralPAK AD-H[3] | Method 2: Teicoplanin CSP[4] | Method 3: CHIRAL-AGP[5] |
| Column | ChiralPAK AD-H (250 x 4.6 mm, 5 µm) | Teicoplanin-based CSP | CHIRAL-AGP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v) | Methanol/Water (98:2 v/v) with 50 mM formic acid and 25 mM diethylamine | Acetonitrile-phosphate buffer |
| Flow Rate | 0.6 mL/min | 0.5 - 1.0 mL/min | Not Specified |
| Detection | UV | UV at 254 nm | Not Specified |
| Resolution (Rs) | > 4.5 between enantiomers | Not Specified | Not Specified |
| Linearity | Not Specified | Not Specified | Not Specified |
| Precision | Intraday RSD < 0.5% | Not Specified | Intraday and interday data available |
| Accuracy (% Recovery) | 88.4 - 103.7% | Not Specified | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | Not Specified |
Table 2: Derivatization followed by Reversed-Phase HPLC
| Parameter | Method: Pre-column Derivatization with Marfey's Reagent[6] |
| Derivatizing Agent | Marfey's reagent (L-FDAA) |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water with 0.1% TFA and Acetonitrile with 0.1% TFA |
| Detection | UV |
| Key Advantage | Enables separation of diastereomers on a standard achiral column.[6] |
Table 3: Supercritical Fluid Chromatography (SFC)
| Parameter | Method: Chiralcel OD-H[5][7] |
| Column | Chiralcel OD-H (250 x 4.6 nm) |
| Mobile Phase | Supercritical CO2 with modifier (e.g., methanol) |
| Flow Rate | 2 mL/min |
| Detection | UV at 215 nm |
| Linearity (Range) | 12 - 60 mg/ml |
| Correlation Coefficient (r) | 0.9995 |
| Precision | Intraday and interday precision determined |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for the direct separation of enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
a) Method using Amylose-Based Stationary Phase
-
HPLC System: Standard HPLC system with a UV detector.[3]
-
Column: ChiralPAK AD-H (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Oven Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. A synthetic sample can be prepared containing the S-isomer and a small amount of the R-isomer for resolution verification.[3]
b) Method using Teicoplanin-Based Chiral Stationary Phase
-
HPLC System: Standard HPLC system with a UV detector.[4]
-
Column: Teicoplanin-based CSP.[4]
-
Mobile Phase: Methanol/Water (98:2 v/v) with additives such as 50 mM formic acid and 25 mM diethylamine.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[4]
Derivatization followed by Reversed-Phase HPLC
This method involves a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[6]
-
Derivatizing Agent: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[6]
-
Sample Preparation:
-
Prepare a sample solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.[6]
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[6]
-
Add 20 µL of 1 M sodium bicarbonate solution.[6]
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.[6]
-
Dilute the final mixture with the initial mobile phase for HPLC analysis.[6]
-
-
HPLC System: Standard HPLC system with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[6]
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC.
-
SFC System: Analytical SFC system.[5]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol.[7]
-
Flow Rate: 2 mL/min.[5]
-
Detection: UV at 215 nm.[5]
-
Sample Preparation: Prepare standard solutions by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol.[5]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
Comparative study of the biological activity of (S)-2-Amino-2-(2-chlorophenyl)acetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of derivatives based on the (S)-2-Amino-2-(2-chlorophenyl)acetic acid scaffold. While direct comparative studies on a unified series of its derivatives are limited in publicly available literature, this document synthesizes findings from closely related chemical series to provide insights into their potential therapeutic applications. The primary significance of this compound lies in its role as a crucial chiral precursor to the potent antiplatelet agent, (S)-clopidogrel.[1][2] The stereochemistry at the alpha-carbon is critical, as the corresponding (R)-enantiomer of clopidogrel is pharmacologically inactive as an antithrombotic agent.[1]
Beyond its established role in antithrombotic therapy, the broader class of phenylglycine and chlorophenylamino derivatives has been explored for other biological activities, notably in oncology. This guide will focus on the cytotoxic activities of two such related series: symmetrical chlorophenylamino-s-triazine derivatives and phenylacetamide derivatives, against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from related chemical classes. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxic Activity of Symmetrical Chlorophenylamino-s-Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2c | MCF-7 (Human Breast Cancer) | 4.14 ± 1.06 |
| C26 (Murine Colon Carcinoma) | 7.87 ± 0.96 | |
| 2f | MCF-7 (Human Breast Cancer) | 11.02 ± 0.68 |
| C26 (Murine Colon Carcinoma) | 4.62 ± 0.65 | |
| 3c | MCF-7 (Human Breast Cancer) | 4.98 |
| C26 (Murine Colon Carcinoma) | 3.05 | |
| 3f | MCF-7 (Human Breast Cancer) | 5.11 |
| C26 (Murine Colon Carcinoma) | 7.10 | |
| 4c | MCF-7 (Human Breast Cancer) | 6.85 |
| C26 (Murine Colon Carcinoma) | 1.71 | |
| Paclitaxel (Control) | C26 (Murine Colon Carcinoma) | 2.30 |
Data sourced from a study on symmetrical chlorophenylamino-s-triazine derivatives.[3][4] The compounds are not direct derivatives of this compound but share a chlorophenylamino moiety.
Table 2: Cytotoxic Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3c | MCF-7 (Human Breast Cancer) | 0.7 ± 0.08 |
| 3d | MCF-7 (Human Breast Cancer) | 0.7 ± 0.4 |
| MDA-MB-468 (Human Breast Cancer) | 0.6 ± 0.08 | |
| PC-12 (Rat Adrenal Pheochromocytoma) | 0.6 ± 0.08 | |
| 3j | MDA-MB-468 (Human Breast Cancer) | 0.76 ± 0.09 |
| Doxorubicin (Control) | MDA-MB-468 (Human Breast Cancer) | 0.38 ± 0.07 |
Data sourced from a study on the cytotoxicity of synthetic phenylacetamide derivatives.[5] These compounds share a phenylacetic acid-like core.
Experimental Protocols
The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity, which was employed in the studies cited above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, C26, MDA-MB-468, PC-12)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the biological evaluation of these compounds.
Caption: Workflow for the discovery of bioactive derivatives.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Safety Operating Guide
Proper Disposal of (S)-2-Amino-2-(2-chlorophenyl)acetic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (S)-2-Amino-2-(2-chlorophenyl)acetic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, in line with established safety protocols and regulatory requirements.
Immediate Safety Precautions
Before handling this compound, consult the Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) guidelines to minimize exposure.[1][2]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][3][4]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit.[1][2][3]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[2][3]
-
Engineering Controls: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2][5]
Summary of Chemical Safety Information
| Property | Information | Source Analogy |
| GHS Hazard Statements | May cause long lasting harmful effects to aquatic life.[3] | (S)-alpha-Amino-(2-chlorophenyl)acetic acid SDS[3] |
| GHS Precautionary Statements | Avoid release to the environment.[6] | (S)-alpha-Amino-(2-chlorophenyl)acetic acid SDS[3] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat.[3] | Generic Amino Acid & PEG SDS |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell.[3][5] | (S)-alpha-Amino-(2-chlorophenyl)acetic acid SDS[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this compound be disposed of in standard trash or down the sanitary sewer.[2][7]
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound.[2]
-
It must be segregated from non-halogenated chemical waste to prevent dangerous reactions.[2][8]
2. Waste Collection and Containerization:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated disposables like gloves and weigh boats, in a designated and clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: Collect all aqueous solutions containing the compound in a designated, leak-proof container for halogenated organic liquids.[2][9]
-
Contaminated Labware:
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any associated hazards.[7][8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][11]
-
Ensure containers are kept securely closed except when adding waste.[7][10]
4. Final Disposal:
-
The primary and recommended disposal method is incineration. The product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][11]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling (S)-2-Amino-2-(2-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-2-Amino-2-(2-chlorophenyl)acetic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles with side-shields or a full-face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Wear impervious chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or protective suit is required to prevent skin contact.[1][2] | Gloves must be inspected before use and disposed of properly.[1] |
| Respiratory Protection | For nuisance exposures or if dust is generated, use a NIOSH-approved N95 dust mask or a higher-level respirator (e.g., type P95 or P1).[1] | Use in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Hand Protection | Chemical-resistant gloves are required.[1] | Use proper glove removal technique to avoid skin contact.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
-
Receiving and Storage :
-
Preparation and Use :
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling.[1]
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE and avoid breathing dust.[1] Pick up and arrange disposal without creating dust by sweeping up and shoveling the material into a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation :
-
Containerization :
-
Disposal :
-
Dispose of the hazardous waste through a licensed environmental disposal service.[1][2]
-
Follow all local, state, and federal regulations for chemical waste disposal.[2]
-
Do not let the product enter drains or dispose of it in regular trash.[1][2] Contaminated packaging should be disposed of as unused product.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
